MRK-623
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H17FN4O |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol |
InChI |
InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3 |
Clave InChI |
GFQMHVYMEKXHDT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRK-623: An α2/α3 Subtype-Selective GABAA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRK-623 is a novel, orally active positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting functional selectivity for subtypes containing α2 and α3 subunits. This selectivity profile theoretically confers anxiolytic properties devoid of the sedative effects commonly associated with non-selective benzodiazepines, which also modulate the α1 subunit. This technical guide delineates the core mechanism of action of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to provide a comprehensive resource for researchers in neuroscience and drug development.
Introduction: The Rationale for α-Subtype Selectivity
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are pentameric structures assembled from a variety of subunits (α, β, γ, etc.). The α subunit isoform (α1-α6) is a key determinant of the pharmacological properties of the receptor. It has been established that:
-
α1-containing receptors are primarily associated with the sedative, amnesic, and ataxic effects of benzodiazepines.
-
α2- and α3-containing receptors are implicated in the anxiolytic and muscle relaxant properties.
-
α5-containing receptors are involved in learning and memory processes.
This understanding has driven the development of α-subtype selective GABAA modulators like this compound. By selectively enhancing the function of α2 and α3 subtypes while sparing the α1 subtype, this compound was designed to achieve anxiolysis without sedation, a significant advancement over traditional benzodiazepines.[1]
Core Mechanism of Action of this compound
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABAA receptor. This means that this compound does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. Upon binding, this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or increases the frequency of channel opening in the presence of GABA. This leads to an enhanced influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. The key feature of this compound is its functional selectivity, showing greater potentiation of GABA-mediated currents at receptors containing α2 and α3 subunits compared to those with α1 subunits.
Signaling Pathway Diagram
Quantitative Data: Binding Affinity Profile
The subtype selectivity of this compound is quantitatively defined by its binding affinity (Ki) for different GABAA receptor α subunits. The following table summarizes the reported Ki values.
| GABAA Receptor Subtype | This compound Ki (nM) |
| α1 | 0.85 |
| α2 | 3.7 |
| α3 | 4.0 |
| α5 | 0.53 |
Data sourced from publicly available information. It is important to note that while the binding affinities are high across these subtypes, the functional efficacy is what determines the α2/α3 selectivity.
Experimental Protocols
The following sections describe the general experimental methodologies employed to characterize the mechanism of action of α-subtype selective GABAA modulators like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Assay Conditions: Membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site, typically [3H]-flumazenil, at a concentration near its Kd.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Electrophysiology Studies
Objective: To determine the functional efficacy and potency of this compound at different GABAA receptor subtypes.
Methodology:
-
Cell Culture: Cell lines (e.g., Xenopus oocytes or HEK293 cells) are transiently or stably transfected with cDNAs encoding the desired GABAA receptor subunits.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure GABA-evoked chloride currents.
-
Drug Application: A sub-maximal concentration of GABA (typically EC10-EC20) is applied to the cell to establish a baseline current. Then, GABA is co-applied with varying concentrations of this compound.
-
Data Measurement: The potentiation of the GABA-evoked current by this compound is measured as the percentage increase over the baseline current.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (maximum efficacy) of this compound at each receptor subtype. The Emax is often expressed relative to a non-selective full agonist like diazepam.
Logical Relationship: Interpreting Electrophysiology Data
Preclinical In Vivo Models of Anxiolysis
Objective: To assess the anxiolytic-like effects of this compound in animal models.
Commonly Used Models:
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
-
Light-Dark Box Test: This model utilizes the conflict between the drive to explore and the aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.
-
Marble Burying Test: Rodents exhibit a natural tendency to bury novel objects. A reduction in the number of marbles buried is indicative of an anxiolytic effect.
General Protocol:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing room.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses and at a specified time before testing.
-
Behavioral Testing: Animals are placed in the apparatus (e.g., EPM), and their behavior is recorded and scored for relevant parameters (e.g., time in open arms, number of entries).
-
Data Analysis: The behavioral parameters are compared between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Conclusion
This compound represents a targeted approach to the treatment of anxiety disorders, aiming to dissociate the therapeutic anxiolytic effects from the undesirable sedative side effects of classical benzodiazepines. Its mechanism of action is centered on the positive allosteric modulation of GABAA receptors with functional selectivity for the α2 and α3 subunits. While detailed preclinical and clinical data for this compound are not extensively published, the characterization of such compounds relies on a well-established battery of in vitro and in vivo assays. The methodologies outlined in this guide provide a framework for understanding and evaluating the pharmacological profile of this compound and other α-subtype selective GABAA receptor modulators. Further research and clinical investigation would be necessary to fully elucidate the therapeutic potential of this compound.
References
Unveiling the Subtype Selectivity of MRK-623: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the GABA-A (γ-aminobutyric acid type A) receptor subtype selectivity of MRK-623, a compound that has been investigated for its potential as a non-sedating anxiolytic. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data on its binding affinity, a discussion on its functional activity, and detailed experimental methodologies relevant to its characterization.
Core Concepts in GABAA Receptor Modulation
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric ligand-gated ion channels, with a rich diversity of subunits (e.g., α, β, γ) that assemble in various combinations to form distinct receptor subtypes. This heterogeneity allows for tailored physiological roles and presents opportunities for the development of subtype-selective drugs with improved therapeutic profiles and reduced side effects. The anxiolytic, sedative, and myorelaxant effects of classical benzodiazepines, for instance, are mediated by their interaction with different α-subunits. It is generally accepted that positive allosteric modulation of α2 and α3-containing GABAA receptors mediates anxiolytic effects, while modulation of α1-containing receptors is associated with sedation.
This compound: A Profile in Subtype Selectivity
This compound has been identified as a high-affinity GABAA receptor agonist, demonstrating a notable profile of subtype selectivity. Its development as a potential non-sedating anxiolytic stems from its differential interaction with GABAA receptor subtypes.
Binding Affinity
Quantitative analysis of this compound's binding affinity for different GABAA receptor α-subunits reveals a distinct profile. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| GABAA Receptor Subtype | Ki (nM) |
| α1 | 0.85 |
| α2 | 3.7 |
| α3 | 4.0 |
| α5 | 0.53 |
| Table 1: Binding Affinity of this compound for Human GABAA Receptor α-Subtypes. |
This data indicates that this compound possesses high affinity for all tested subtypes, with a particularly strong affinity for the α5 and α1 subunits.
Functional Efficacy
While specific quantitative data on the functional efficacy of this compound, such as EC50 (half-maximal effective concentration) and Imax (maximum effect), are not publicly available in the reviewed literature, it has been characterized as an α2/α3-selective agonist.[1] This suggests that despite its high binding affinity for α1 and α5 subtypes, its functional effect—the potentiation of GABA-induced chloride ion flux—is more pronounced at receptors containing the α2 and α3 subunits. This functional selectivity is the key characteristic that underlies its development as a non-sedating anxiolytic. The desired therapeutic effect is achieved by targeting the "anxiolytic" subtypes (α2/α3) while minimizing activity at the "sedative" subtype (α1).
Experimental Protocols for Characterizing Subtype Selectivity
The determination of a compound's GABAA receptor subtype selectivity involves a combination of binding assays and functional electrophysiological studies. The following are detailed methodologies representative of those used in the field.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for specific GABAA receptor subtypes.
Objective: To quantify the affinity of this compound for different GABAA receptor α-subunits.
Methodology:
-
Receptor Preparation: Cell lines (e.g., HEK293 or L(tk-) cells) are stably transfected to express specific combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Membrane Preparation: The transfected cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor (e.g., [³H]flunitrazepam or [³H]Ro15-1788) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
The reaction is allowed to reach equilibrium at 4°C.
-
-
Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity of a compound at specific GABAA receptor subtypes by recording the ion flow through the receptor channel.
Objective: To determine the functional potentiation of GABA-induced currents by this compound at different GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.
-
-
Drug Application:
-
A sub-maximal concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline inward chloride current.
-
After the baseline current is established, GABA is co-applied with various concentrations of the test compound (this compound).
-
-
Data Acquisition and Analysis:
-
The potentiation of the GABA-induced current by the test compound is measured as the percentage increase in current amplitude compared to the baseline current elicited by GABA alone.
-
Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Imax (the maximal potentiation) are determined.
-
Signaling Pathway of GABAA Receptor Positive Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) at the GABAA receptor. PAMs bind to a site on the receptor that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the efficiency of GABA binding and/or the efficacy of channel opening once GABA is bound. The ultimate effect is an enhanced influx of chloride ions (Cl-) into the neuron upon GABA binding, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Conclusion
This compound is a high-affinity GABAA receptor ligand with a compelling subtype selectivity profile that suggests a mechanism for anxiolytic activity without sedation. Its characterization as an α2/α3-selective agonist highlights the potential of targeting specific GABAA receptor subtypes to achieve improved therapeutic outcomes. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel GABAA receptor modulators. Further disclosure of quantitative functional efficacy data for this compound would be invaluable to the scientific community for a more complete understanding of its pharmacological profile.
References
Unraveling the Target Profile of MRK-623: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-623 is a potent and orally active agonist of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the target subunits of this compound, presenting key binding affinity data and the experimental methodologies used for their determination. Furthermore, a visualization of the canonical GABAA receptor signaling pathway is provided to contextualize the mechanism of action of this compound.
Target Subunits and Binding Affinity
This compound exhibits high affinity for multiple α subunits of the GABAA receptor, with a notable profile of functional selectivity for the α2 and α3 subunits.[1] The binding affinity of this compound for different α subunits has been quantified through competitive radioligand binding assays, with the inhibition constant (Ki) serving as a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
| Target Subunit | Binding Affinity (Ki) |
| α1 | 0.85 nM[1] |
| α2 | 3.7 nM[1] |
| α3 | 4.0 nM[1] |
| α5 | 0.53 nM[1] |
Table 1: Binding affinities of this compound for different GABAA receptor α subunits.
Experimental Protocols
The determination of the binding affinity of this compound for GABAA receptor subunits is typically achieved through competitive radioligand binding assays and functional electrophysiological studies.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Whole brains from rodents are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the GABAA receptors.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.[2]
-
The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay.[2]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radioligand that binds to the benzodiazepine (B76468) site of the GABAA receptor (e.g., [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (this compound).[3][4]
-
"Total binding" is determined in the absence of any competing unlabeled ligand, while "non-specific binding" is measured in the presence of a high concentration of a known unlabeled ligand (e.g., clonazepam) to saturate all specific binding sites.[2]
-
The mixture is incubated at 0-4°C for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[2]
3. Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording
Whole-cell patch-clamp electrophysiology on cells expressing specific recombinant GABAA receptor subtypes (e.g., HEK293 cells) is used to measure the functional activity of this compound.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.
-
Cells are transiently or stably transfected with cDNAs encoding the desired combination of GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
2. Patch-Clamp Recording:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single transfected cell.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A low concentration of GABA (the endogenous agonist) is applied to elicit a baseline current.
-
This compound is then co-applied with GABA at various concentrations, and the potentiation of the GABA-evoked chloride current is measured.[5]
3. Data Analysis:
-
The increase in current amplitude in the presence of this compound is plotted against the concentration of this compound to generate a dose-response curve.
-
The concentration of this compound that produces 50% of the maximal potentiation (EC50) is determined from this curve.
Signaling Pathway and Experimental Workflow
The binding of an agonist like this compound to the GABAA receptor initiates a signaling cascade that results in neuronal inhibition. The following diagrams illustrate the experimental workflow for determining binding affinity and the downstream signaling pathway.
Conclusion
This compound is a high-affinity GABAA receptor agonist that demonstrates functional selectivity for α2 and α3 subunits. Its binding characteristics have been elucidated through established in vitro techniques, primarily competitive radioligand binding assays. The activation of GABAA receptors containing these subunits by this compound leads to an influx of chloride ions, resulting in neuronal hyperpolarization and subsequent inhibitory neurotransmission. This mechanism of action underlies the potential therapeutic effects of this compound, such as anxiolysis. Further research into the precise downstream signaling pathways modulated by α2/α3-selective agonists will continue to enhance our understanding of their pharmacological profiles.
References
The Discovery and Synthesis of MRK-623: A Functionally Selective GABAA Receptor Agonist
An in-depth analysis of the discovery, synthesis, and pharmacological profile of MRK-623, a potent and selective modulator of the γ-aminobutyric acid type A (GABAA) receptor, developed for its potential as a non-sedating anxiolytic.
This compound, also identified as compound 14k , is a potent, orally active, and high-affinity GABAA receptor agonist.[1][2] With a chemical name of 2-(3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-a]pyrimidin-7-yl)propan-2-ol and a CAS number of 461449-78-5, this compound emerged from a dedicated research program at Merck Sharp & Dohme aimed at developing non-sedating anxiolytics by selectively targeting subtypes of the GABAA receptor.[3][4] This technical guide provides a comprehensive overview of the discovery rationale, synthesis, and pharmacological characterization of this compound.
Discovery and Rationale
The development of this compound is rooted in the scientific understanding that the diverse effects of benzodiazepines, the classical GABAA receptor modulators, are mediated by different GABAA receptor subtypes. It is largely accepted that GABAA receptors containing the α1 subunit are responsible for the sedative effects of these drugs, while agonism at α2 and/or α3 subunit-containing receptors mediates their anxiolytic properties.[2][3][4]
The discovery program at Merck sought to identify compounds with functional selectivity for the α2/α3 subtypes over the α1 subtype, with the goal of achieving anxiolysis without sedation. This endeavor led to the exploration of various heterocyclic scaffolds, including the imidazo[1,2-a]pyrimidines.[1][2][5] this compound was a notable compound that arose from this research, demonstrating high affinity for multiple GABAA receptor subtypes but with a functional selectivity that favored the desired anxiolytic profile in preclinical studies.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high binding affinity to various GABAA receptor subtypes. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Receptor Subtype | Species |
| Ki | 0.85 nM | α1 | Human |
| Ki | 3.7 nM | α2 | Human |
| Ki | 4.0 nM | α3 | Human |
| Ki | 0.53 nM | α5 | Human |
Data sourced from MedchemExpress.
Synthesis of this compound
The synthesis of this compound (referred to as compound 14k in the primary literature) is a multi-step process involving the construction of the core imidazo[1,2-a]pyrimidine (B1208166) scaffold followed by subsequent functionalization. The key steps are outlined in the experimental protocols below.
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrimidine Core
The synthesis of the imidazo[1,2-a]pyrimidine core, from which this compound is derived, generally involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. The specific precursors for this compound would then be further elaborated to introduce the substituted phenyl and propan-2-ol moieties.
GABAA Receptor Binding Assay
The binding affinity of this compound to different GABAA receptor subtypes was determined using a competitive radioligand displacement assay. A general protocol for such an assay is as follows:
-
Membrane Preparation:
-
Whole rat brains or cell lines (e.g., HEK293) stably expressing specific human GABAA receptor subtypes are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6][7]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed multiple times by resuspension in fresh buffer and recentrifugation.[6][7]
-
The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the receptor membrane preparation, a radioligand (e.g., [3H]flunitrazepam or [3H]muscimol), and either buffer (for total binding), a high concentration of an unlabeled competitor like diazepam (for non-specific binding), or varying concentrations of the test compound (this compound).[6][7]
-
The mixture is incubated to allow the binding to reach equilibrium, typically for 60-90 minutes at 0-4°C.[6]
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer and then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of a GABAA receptor.
Caption: GABAA receptor signaling pathway and the action of this compound.
Drug Discovery Workflow for a Selective GABAA Agonist
This diagram outlines a typical workflow for the discovery of a selective GABAA agonist like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
MRK-623: A Technical Overview of a GABAA Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-623 is a potent and orally active agonist of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This document provides a technical summary of the available chemical and pharmacological information on this compound, with a focus on its structure, properties, and mechanism of action. Due to the limited publicly available information, this guide also outlines general experimental protocols relevant to the characterization of such a compound.
Chemical Structure and Properties
This compound, with the chemical name 2-(3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-a]pyrimidin-7-yl)propan-2-ol, is a complex heterocyclic molecule.[2] Its structure is foundational to its interaction with the GABAA receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol | PubChem |
| CAS Number | 461449-78-5 | DC Chemicals |
| Molecular Formula | C20H17FN4O | PubChem |
| Molecular Weight | 348.37 g/mol | CymitQuimica |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: Some properties are computed and may vary from experimental values.
Pharmacological Properties
This compound is characterized as a high-affinity GABAA receptor agonist with functional selectivity for the α2 and α3 subunits. This selectivity profile suggests its potential as a non-sedating anxiolytic agent.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Details |
| Mechanism of Action | GABAA Receptor Agonist | Functionally selective for α2/α3 subunits |
| Binding Affinity (Ki) | α1: 0.85 nMα2: 3.7 nMα3: 4.0 nMα5: 0.53 nM | Demonstrates high affinity across multiple α subunits. |
| Reported Effects | Anxiolytic | Preclinical data suggests anxiety-reducing properties. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating GABAA receptors, which are ligand-gated ion channels. The activation of these receptors, particularly those containing α2 and α3 subunits, leads to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. The functional selectivity for α2/α3 subunits is thought to mediate the anxiolytic effects without the sedative effects associated with α1 subunit modulation.
References
- 1. Anxiolytic Activity of Morellic Acid: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MRK-623 and Related GABA-A Receptor Modulators for Anxiety Disorders
Introduction: This technical guide provides an in-depth overview of the preclinical studies related to a series of novel γ-aminobutyric acid type A (GABA-A) receptor subtype-selective modulators developed for the treatment of anxiety. While specific preclinical data for MRK-623 is limited in publicly available literature, it is understood to be a compound that progressed to preclinical development within a broader research program by Merck (MRK). This guide will focus on the comprehensive preclinical data available for the closely related and more extensively studied compounds from this program, namely MRK-409, TPA023, and TPA023B, to provide a thorough understanding of the scientific foundation and experimental validation of this class of anxiolytics.
Core Mechanism of Action: Targeting GABA-A Receptor Subtypes
The primary therapeutic strategy for this class of compounds, including the conceptual basis for this compound, revolves around the selective positive allosteric modulation of specific GABA-A receptor subtypes. Traditional benzodiazepines are non-selective agonists at GABA-A receptors containing α1, α2, α3, and α5 subunits. This non-selectivity is associated with a range of side effects, most notably sedation, which is primarily mediated by the α1 subunit.[1][2]
The compounds discussed herein were designed to exhibit functional selectivity, with higher agonist efficacy at the α2 and α3 subtypes, which are strongly implicated in the anxiolytic effects of benzodiazepines, while having minimal or antagonist activity at the α1 subtype to avoid sedation.[1][2][3] This approach aimed to develop non-sedating anxiolytics with an improved therapeutic window.
Signaling Pathway of Subtype-Selective GABA-A Receptor Modulators
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of MRK-409, TPA023, and TPA023B, demonstrating their receptor binding affinity, in vivo efficacy in animal models of anxiety, and pharmacokinetic properties.
Table 1: In Vitro Receptor Binding Affinity and Efficacy
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to Chlordiazepoxide) |
| MRK-409 | α1 | 0.21 | 0.18 |
| α2 | 0.29 | - | |
| α3 | 0.40 | 0.45 | |
| α5 | 0.33 | - | |
| TPA023B | α1 | - | Very Low |
| α2 | - | Higher than TPA023 | |
| α3 | - | Higher than TPA023 |
Note: Efficacy values for α2 are generally similar to α3. Data for TPA023B indicates qualitative improvements over TPA023.[2][4][5]
Table 2: In Vivo Efficacy in Preclinical Anxiety Models
| Compound | Animal Model | Species | Minimum Effective Dose (MED) | Receptor Occupancy at MED (%) |
| MRK-409 | Elevated Plus Maze | Rat | - | 35-65 |
| Fear-Potentiated Startle | Rat | - | 35-65 | |
| Conditioned Suppression of Drinking | Rat | - | 35-65 | |
| Conditioned Emotional Response | Squirrel Monkey | 0.03 - 0.1 mg/kg | - | |
| TPA023 | Elevated Plus Maze | Rat | - | 70-88 |
| Fear-Potentiated Startle | Rat | - | 70-88 | |
| Conditioned Suppression of Drinking | Rat | - | 70-88 | |
| TPA023B | Elevated Plus Maze | Rodent | Anxiolytic | - |
| Fear-Potentiated Startle | Rodent | Anxiolytic | - | |
| Conditioned Suppression of Drinking | Rodent | Anxiolytic | - | |
| Conditioned Emotional Response | Squirrel Monkey | Anxiolytic | - |
Note: MRK-409 and TPA023B demonstrated anxiolytic-like effects in both unconditioned and conditioned models of anxiety.[1][4][6][7][8][9]
Table 3: Pharmacokinetic and Receptor Occupancy Parameters
| Compound | Species | Oral Bioavailability (%) | Half-life (t½, h) | Plasma EC50 for 50% Occupancy (ng/mL) |
| MRK-409 | Rat | - | - | 115 |
| TPA023 | Rat | 35 | 1.4 | 21-25 |
| Dog | 53 | 1.5 | - | |
| TPA023B | Mouse | - | - | 25 |
| Rat | - | - | 19 | |
| Baboon | - | - | 10 |
Note: These compounds demonstrated good brain penetration and dose-dependent receptor occupancy.[1][4][6][10]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Elevated Plus Maze (EPM)
This test is an unconditioned model of anxiety in rodents.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms. Anxiolytic compounds increase these measures.
-
Rationale: The open arms are considered aversive, and a preference for the closed arms is interpreted as anxiety-like behavior.
Fear-Potentiated Startle (FPS)
This is a conditioned model of anxiety.
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).
-
Procedure:
-
Training: Animals are habituated to the chamber and then presented with pairings of the conditioned stimulus (light) and an aversive unconditioned stimulus (mild footshock).
-
Testing: After a drug-free interval, animals are administered the test compound or vehicle. They are then presented with the acoustic startle stimulus alone or preceded by the conditioned stimulus (light).
-
-
Measures: The startle response (amplitude of the flinch) is measured. The potentiation of the startle response in the presence of the conditioned stimulus is a measure of conditioned fear.
-
Rationale: Anxiolytic compounds reduce the potentiation of the startle response by the fear-conditioned cue.
Conditioned Suppression of Drinking (Vogel Conflict Test)
This is another conditioned model of anxiety.
-
Apparatus: A testing chamber with a drinking spout connected to a water source and a device to deliver a mild electric shock.
-
Procedure:
-
Deprivation: Animals are typically water-deprived for a period before testing.
-
Testing: Animals are placed in the chamber and allowed to drink. After a certain number of licks, a mild shock is delivered through the spout. This creates a conflict between the motivation to drink and the aversion to the shock.
-
-
Measures: The number of shocks received is counted.
-
Rationale: Anxiolytic compounds increase the number of shocks the animal is willing to take, indicating a reduction in the anxiety associated with the punishment.
Experimental Workflow Diagram
Summary and Conclusion
The preclinical data for MRK-409, TPA023, and TPA023B provide a strong rationale for the development of GABA-A α2/α3 subtype-selective modulators as non-sedating anxiolytics. These compounds demonstrated high binding affinity, selective functional efficacy, and anxiolytic-like effects in a range of robust animal models. While MRK-409 ultimately showed sedation in humans at low receptor occupancies, leading to the discontinuation of its development, the subsequent development of compounds like TPA023B with even lower efficacy at the α1 subtype aimed to address this limitation.[4][6] The progression of this compound into preclinical development was contingent on the outcomes of these lead compounds.[2] Although detailed public data on this compound is not available, the extensive preclinical work on its predecessors validates the therapeutic hypothesis and provides a comprehensive framework for understanding the development of this class of anxiolytic agents.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
MRK-409 (MK-0343): A Subtype-Selective GABA-A Receptor Partial Agonist as a Non-Sedating Anxiolytic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, driving the continued search for novel anxiolytic agents with improved efficacy and tolerability profiles over classical benzodiazepines. A key strategy in this endeavor has been the development of compounds that selectively modulate subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. The prevailing hypothesis suggests that positive allosteric modulation of α2 and/or α3 subunits mediates anxiolytic effects, while activity at the α1 subunit is primarily responsible for the sedative side effects of non-selective benzodiazepines.
This technical guide focuses on MRK-409 (also known as MK-0343), a triazolopyridazine developed as a GABA-A receptor subtype-selective partial agonist with a preclinical profile suggestive of a non-sedating anxiolytic.[1] MRK-409 demonstrated promising anxiolytic-like activity in various rodent and primate models without the overt sedation characteristic of traditional benzodiazepines.[2][3] However, despite its encouraging preclinical profile, the development of MRK-409 was halted due to unexpected sedative effects observed in human clinical trials at low receptor occupancy levels.[2][3][4]
This document provides a comprehensive overview of the preclinical and clinical data for MRK-409, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key preclinical assays, and a discussion of the translational challenges highlighted by its development. While the initial query referenced "MRK-623," our comprehensive search indicates that MRK-409 is the compound that aligns with the specified interest in a non-sedating anxiolytic acting via GABA-A receptor subtype selectivity.
Mechanism of Action
MRK-409 is a positive allosteric modulator of the GABA-A receptor, exhibiting high binding affinity to the benzodiazepine (B76468) site on α1, α2, α3, and α5-containing receptors.[2][3] Its functional profile is characterized by greater agonist efficacy at the α3 subtype compared to the α1 subtype, which was hypothesized to confer its non-sedating anxiolytic properties.[2][3]
Signaling Pathway of GABA-A Receptor Modulation
The binding of MRK-409 to the benzodiazepine site on the GABA-A receptor potentiates the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. The subtype selectivity of MRK-409 was intended to localize this inhibitory effect to neural circuits implicated in anxiety (mediated by α2 and α3 subunits) while minimizing effects on circuits involved in sedation (mediated by the α1 subunit).
Figure 1: Simplified signaling pathway of MRK-409 at the GABA-A receptor.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for MRK-409.
Table 1: In Vitro Binding Affinity and Efficacy of MRK-409 at Human Recombinant GABA-A Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to Chlordiazepoxide) |
| α1β3γ2 | 0.21 | 0.18 |
| α2β3γ2 | 0.23 | 0.23 |
| α3β3γ2 | 0.40 | 0.45 |
| α5β3γ2 | 0.35 | 0.18 |
| Data sourced from Atack et al., 2010.[2] |
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of MRK-409 in Rats
| Parameter | Value |
| Brain Penetration | Readily penetrates the brain |
| Occ50 (p.o.) | 2.2 mg/kg |
| Plasma EC50 for Occupancy | 115 ng/mL |
| Data sourced from Atack et al., 2010.[2][3] |
Table 3: Preclinical Anxiolytic-Like Efficacy of MRK-409 in Rodent and Primate Models
| Model | Species | Minimum Effective Dose (Receptor Occupancy) |
| Elevated Plus Maze | Rat | ~35-65% |
| Fear-Potentiated Startle | Rat | ~35-65% |
| Conditioned Suppression of Drinking | Rat | ~35-65% |
| Conditioned Emotional Response | Squirrel Monkey | ~35-65% |
| Data sourced from Atack et al., 2010.[2][3] |
Table 4: Human Clinical Trial Data for MRK-409
| Dose | Maximum Plasma Concentration (Cmax) | Observed Effects | Receptor Occupancy (PET) |
| 1 mg | - | Maximal tolerated dose | <10% |
| 2 mg | 28 ng/mL | Pronounced sedation | <10% |
| Data sourced from Atack et al., 2010.[2][3] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Elevated Plus Maze (EPM) Test in Rats
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[5] The test is based on the natural aversion of rats to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated above the floor.[6][7]
-
The maze is typically made of a non-porous material for easy cleaning.[8]
-
A video camera is mounted above the maze to record the animal's behavior.[6]
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes prior to testing to reduce novelty-induced stress.[8]
-
Placement: Each rat is placed individually in the center of the maze, facing one of the open arms.[6][7]
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.[5][6]
-
Recording: Behavior is recorded and subsequently analyzed for parameters such as the time spent in the open and closed arms, and the number of entries into each arm.[5][6]
-
Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues.[5][6]
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Figure 2: Experimental workflow for the Elevated Plus Maze test.
Fear-Potentiated Startle (FPS) Test in Rats
The FPS paradigm is a measure of conditioned fear.[9] It assesses the increase in the acoustic startle reflex in the presence of a cue that has been previously paired with an aversive stimulus (e.g., a mild footshock).[9][10]
Apparatus:
-
A startle chamber equipped with a load-cell platform to measure the startle response.
-
A speaker to deliver the acoustic startle stimulus (white noise).
-
A cue delivery system (e.g., a light).
-
A grid floor for the delivery of a mild footshock.
Procedure:
-
Training Session:
-
Testing Session (typically 24 hours later):
Interpretation: A significantly greater startle response in the presence of the cue compared to its absence indicates a conditioned fear response. Anxiolytic compounds are expected to reduce this potentiation of the startle reflex.
Figure 3: Experimental workflow for the Fear-Potentiated Startle test.
Conditioned Suppression of Drinking (Vogel Conflict Test)
This test is a classic model of anxiety that involves a conflict between the motivation to drink and the aversion to a mild punishment.
Apparatus:
-
An operant chamber with a drinking spout.
-
A system to deliver a mild electric shock through the drinking spout.
Procedure:
-
Water Deprivation: Rats are typically water-deprived for a period (e.g., 24-48 hours) to motivate drinking.
-
Training Session:
-
Animals are placed in the chamber and allowed to drink from the spout.
-
After a certain number of licks, a mild electric shock is delivered through the spout.
-
-
Testing Session:
-
The drug or vehicle is administered prior to placing the water-deprived rat back into the chamber.
-
The number of shocks the animal is willing to take to drink is recorded over a set period.
-
Interpretation: An increase in the number of shocks received (i.e., more drinking despite the punishment) is indicative of an anxiolytic effect, as the drug reduces the conflict or fear associated with the shock.
Translational Failure and Conclusion
The development of MRK-409 serves as a critical case study in the challenges of translating preclinical findings in psychiatric drug discovery to human clinical outcomes. Despite a robust preclinical profile as a non-sedating anxiolytic across multiple species and behavioral paradigms, MRK-409 induced significant sedation in humans at doses corresponding to very low levels of GABA-A receptor occupancy (<10%).[2][3][4] This was in stark contrast to the preclinical data, which suggested that anxiolytic efficacy would be observed at occupancies of 35-65%, with sedation only appearing at occupancies greater than 90%.[2][3][11]
The unexpected sedative effects in humans were attributed to the compound's weak partial agonist efficacy at the α1 subunit.[4] This experience with MRK-409, along with similar findings for other subtype-selective modulators, has underscored the complexities of the GABA-A receptor system and the potential for species differences in the functional consequences of receptor modulation. While the hypothesis of separating anxiolysis from sedation via GABA-A receptor subtype selectivity remains a cornerstone of modern anxiolytic drug development, the case of MRK-409 highlights the need for improved translational models and a deeper understanding of the nuances of human neuropharmacology. Further investigation into compounds with even greater selectivity and different efficacy profiles continues to be an active area of research.
References
- 1. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Elevated plus-maze [bio-protocol.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Functional Selectivity of MRK-623 at GABA-A Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-623 is a high-affinity, orally active agonist for the γ-aminobutyric acid type A (GABA-A) receptor, identified as a promising candidate for anxiolytic therapies.[1] This technical guide provides a comprehensive overview of the functional selectivity of this compound, synthesizing available data on its binding affinity and inferred functional efficacy at various GABA-A receptor subtypes. The document details the likely experimental protocols utilized in its characterization and presents signaling pathways and experimental workflows through structured diagrams.
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets of numerous clinically important drugs, including benzodiazepines. These receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor subtype. The anxiolytic effects of classical benzodiazepines are primarily mediated by α2 and α3 subunit-containing receptors, while sedative effects are associated with α1 subunits. This compound was developed as part of a program to identify subtype-selective compounds that preferentially modulate α2/α3-containing receptors to achieve a non-sedating anxiolytic profile.
Data Presentation
The functional selectivity of a compound at different receptor subtypes is determined by both its binding affinity (how strongly it binds) and its efficacy (the functional response it elicits upon binding).
Binding Affinity of this compound
This compound exhibits high affinity for multiple GABA-A receptor α subunits, as determined by radioligand binding assays. The reported inhibition constant (Ki) values are summarized in the table below.
| GABAA Receptor Subunit | Ki (nM) |
| α1 | 0.85[1] |
| α2 | 3.7[1] |
| α3 | 4.0[1] |
| α5 | 0.53[1] |
Table 1: Binding affinities (Ki) of this compound for different GABAA receptor α subunits.
Inferred Functional Efficacy of this compound
While specific quantitative efficacy data for this compound is not publicly available, its development as an α2/α3-selective agonist suggests a functional profile characterized by significant potentiation of GABA-induced currents at α2 and α3 subtypes, with lower efficacy at the α1 subtype to minimize sedation. This approach is consistent with other compounds from similar development programs, such as TPA023B, which act as partial agonists at α2 and α3 subtypes while being antagonists or weak partial agonists at the α1 subtype.
| GABAA Receptor Subunit | Inferred Efficacy (Potentiation of GABA current) |
| α1 | Low to negligible agonism (Antagonist or weak partial agonist) |
| α2 | Partial Agonist |
| α3 | Partial Agonist |
| α5 | Variable (Potentially partial agonist) |
Table 2: Inferred functional efficacy profile of this compound at different GABAA receptor α subunits. This profile is based on the stated goal of the drug development program to create non-sedating anxiolytics.
Experimental Protocols
The characterization of a GABA-A receptor modulator like this compound typically involves two key types of experiments: radioligand binding assays to determine affinity and electrophysiological recordings to measure functional efficacy.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired combination of GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
After 48 hours, cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor (e.g., [³H]-flunitrazepam or [³H]-Ro15-1788).
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam).
-
After incubation to reach equilibrium, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional efficacy of this compound by measuring its ability to potentiate GABA-induced chloride currents in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.
Methodology:
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNAs encoding the desired GABA-A receptor subunits are injected into the oocytes.
-
Oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, and the membrane potential is clamped at a holding potential of -60 to -80 mV.
-
GABA is applied at a concentration that elicits a small, reproducible current (typically the EC5-EC20).
-
Once a stable baseline GABA response is established, this compound is co-applied with GABA at various concentrations.
-
-
Data Analysis:
-
The potentiation of the GABA-induced current by this compound is measured as the percentage increase in current amplitude compared to the GABA-alone response.
-
Concentration-response curves are generated, and the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (Emax) are determined. Efficacy is often expressed relative to a standard benzodiazepine like diazepam.
-
Mandatory Visualizations
Signaling Pathway of this compound at a GABA-A Receptor
Caption: this compound signaling at the GABA-A receptor.
Experimental Workflow for Determining Functional Selectivity
Caption: Workflow for assessing this compound's functional selectivity.
Logical Relationship of Functional Selectivity and Therapeutic Effect
Caption: this compound's selectivity and its intended therapeutic outcome.
References
An In-Depth Technical Guide to the In Vivo Pharmacology of LXR-623
Disclaimer: The compound "MRK-623" is not found in the public domain. Based on the available information, this guide assumes the user is referring to LXR-623 (also known as WAY-252623), a well-researched Liver X Receptor (LXR) agonist.
This technical guide provides a comprehensive overview of the in vivo pharmacology of LXR-623, a synthetic agonist of the Liver X Receptor (LXR). LXR-623 is an orally bioavailable compound that readily crosses the blood-brain barrier.[1] It has demonstrated significant therapeutic potential in preclinical models of glioblastoma and atherosclerosis.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of LXR-623.
Table 1: In Vitro Activity of LXR-623
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| LXR-α | Binding Assay | - | IC50 | 179 nM | [1] |
| LXR-β | Binding Assay | - | IC50 | 24 nM | [1] |
| LXR-α | Transactivation | Huh-7 | EC50 | 6.66 µM | [3] |
| LXR-β | Transactivation | Huh-7 | EC50 | 3.67 µM | [1][3] |
| ABCA1 Gene Expression | Functional Assay | THP-1 | EC50 | 0.54 µM | [1] |
| Triglyceride Accumulation | Functional Assay | HepG2 | EC50 | 1 µM | [1] |
Table 2: In Vivo Pharmacokinetics of LXR-623
| Species | Dosing | Tmax | Terminal Half-life | Key Finding | Reference |
| Healthy Humans | Single Ascending Dose | ~2 hours | 41-43 hours | Dose-proportional Cmax and AUC.[1][4] | [1][4] |
| Mice | 400 mg/kg (PO) | - | - | Brain concentrations are higher than plasma concentrations at 2 and 8 hours post-dose.[5] | [5] |
| Cynomolgus Monkeys | - | - | 10-12 hours | Good bioavailability and moderate clearance.[6] | [6] |
Table 3: In Vivo Efficacy of LXR-623 in a Glioblastoma (GBM) Mouse Model
| Animal Model | Treatment | Outcome | Key Findings | Reference |
| Orthotopic GBM39 Xenograft (nu/nu mice) | 400 mg/kg LXR-623, daily PO | Tumor Regression & Prolonged Survival | LXR-623 treatment led to a significant reduction in tumor size and prolonged the overall survival of the mice. | [5][7] |
Table 4: In Vivo Efficacy of LXR-623 in Atherosclerosis Animal Models
| Animal Model | Treatment | Outcome | Key Findings | Reference |
| LDLR-/- Mice | - | 66% reduction in atherosclerotic lesion size over 8 weeks. | Reduced lesion progression with no associated increase in hepatic lipogenesis. | [2][8] |
| New Zealand White Rabbits | 1.5 mg/kg LXR-623 + Simvastatin (B1681759) | Significant regression of existing atherosclerosis (16.5%). | Synergistic effect with simvastatin on plaque regression and stabilization. | [9] |
| Non-human Primates | Time- and dose-dependent | 70-77% reduction in LDL-cholesterol. | Significantly lowered total and LDL-cholesterol. | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
2.1 Glioblastoma (GBM) Orthotopic Xenograft Model
-
Cell Lines: Patient-derived GBM neurosphere cells (e.g., GBM39) engineered to express a fluorescent protein (e.g., IRFP 720) for in vivo imaging.[5]
-
Animal Model: 5-week old female athymic nude mice (nu/nu).[5]
-
Tumor Implantation: Orthotopic injection of GBM cells into the brains of the mice.[5]
-
Treatment: Mice are randomized into treatment and vehicle control groups. LXR-623 is administered daily by oral gavage (PO) at a dose of 400 mg/kg.[5]
-
Monitoring: Tumor size is assessed weekly using Fluorescence Molecular Tomography (FMT).[5]
-
Endpoints: Primary endpoints include tumor growth inhibition and overall survival.[5]
2.2 Atherosclerosis Mouse Model
-
Animal Model: Low-density lipoprotein receptor knockout (LDLR-/-) mice.[2]
-
Diet: Mice are often fed a high-cholesterol diet to induce atherosclerosis.
-
Treatment: LXR-623 is administered orally.
-
Endpoints: The primary endpoint is the reduction in atherosclerotic lesion progression.[2] Other assessments may include serum and hepatic cholesterol and triglyceride levels.[1]
Mandatory Visualizations
3.1 Signaling Pathway of LXR-623 in Glioblastoma Cells
The following diagram illustrates the proposed mechanism of action of LXR-623 in glioblastoma cells. LXR-623 activates LXRβ, leading to a cascade of events that ultimately result in cancer cell death.
Caption: LXR-623 signaling pathway in glioblastoma cells.
3.2 Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo efficacy study of LXR-623 in a cancer model.
Caption: Experimental workflow for an in vivo efficacy study.
Summary and Conclusion
LXR-623 is a potent and selective LXR agonist with a promising in vivo pharmacological profile. Its ability to cross the blood-brain barrier and induce cell death in glioblastoma cells makes it a compelling candidate for the treatment of brain cancers.[5][7] Furthermore, its efficacy in reducing atherosclerosis in various animal models highlights its potential in cardiovascular disease.[2][9] The mechanism of action in cancer is primarily attributed to the disruption of cholesterol homeostasis within tumor cells.[5] While clinical development has been hampered by CNS-related side effects in healthy volunteers, the preclinical data strongly support the therapeutic potential of targeting the LXR pathway with compounds like LXR-623.[4][10] Further research may focus on optimizing the therapeutic window to mitigate adverse effects while retaining efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers [escholarship.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Enigmatic Case of MRK-623: A Review of Publicly Available Data on the Liver X Receptor Agonist LXR-623
A comprehensive search of public domain resources reveals no information on a compound designated MRK-623 within the development pipeline of Merck & Co. It is plausible that this designation represents an internal code for a compound that was not publicly disclosed or has been discontinued. However, extensive literature exists for a similarly named compound, LXR-623, also known as WAY-252623, which was developed by Wyeth. This technical guide summarizes the available preclinical and clinical data for LXR-623, a potent Liver X Receptor (LXR) agonist, to provide researchers and drug development professionals with a detailed overview of its pharmacological profile.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Acting as cholesterol sensors, LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of LXRs leads to the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral tissues to the liver for excretion. This mechanism has made LXR agonists a target for the potential treatment of atherosclerosis.
LXR-623: A Profile
LXR-623 (WAY-252623) is a synthetic, orally bioavailable LXR agonist with a notable characteristic of being able to penetrate the blood-brain barrier.[1] It exhibits differential activity towards the two LXR isoforms, acting as a partial agonist of LXRα and a full agonist of LXRβ.[2]
Preclinical Pharmacology
In preclinical studies, LXR-623 has demonstrated its potential in various models of disease, primarily focusing on its role in cholesterol metabolism and its effects in oncology.
Table 1: In Vitro Activity of LXR-623
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LXRα) | 179 nM | Cell-free assay | [1] |
| IC50 (LXRβ) | 24 nM | Cell-free assay | [1] |
| EC50 (LXRα transactivation) | 6.66 µM | Huh-7 human hepatoma cells | [3] |
| EC50 (LXRβ transactivation) | 3.67 µM | Huh-7 human hepatoma cells | [3] |
| Effect on Gene Expression | Increases ABCA1 and ABCG1 | THP-1 cells, Human PBMC | [3][4] |
| Effect on Cholesterol Efflux | Induces cholesterol efflux | THP-1 foam cells | [3] |
| Anticancer Activity | Induces cell death | Glioblastoma (GBM) cells | [1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of LXR-623
| Species | Dose | Cmax | Tmax | Half-life (t1/2) | Key Findings | Reference |
| Healthy Humans | Single ascending doses | Dose-proportional | ~2 hours | 41-43 hours | Increased ABCA1 and ABCG1 expression in a dose-dependent manner. CNS-related adverse events at top doses. | [5] |
| Mice (Atherosclerosis model) | 1.5, 5 mg/kg/day | Not reported | Not reported | Not reported | Reduced progression of atherosclerosis. | [2] |
| Mice (GBM model) | 400 mg/kg (p.o.) | Not reported | Not reported | Not reported | Crossed the blood-brain barrier, induced target gene expression, inhibited tumor growth, and prolonged survival. | [2] |
| Primates (Cynomolgus monkeys) | Not specified | Not reported | Not reported | Not reported | Upregulated ABCA1 and ABCG1 in whole blood. | [4] |
Mechanism of Action
The primary mechanism of action of LXR-623 is the activation of LXRβ and, to a lesser extent, LXRα. This leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, most notably ABCA1 and ABCG1. These transporters facilitate the removal of excess cholesterol from cells, including macrophages in atherosclerotic plaques, for transport to the liver. In the context of glioblastoma, LXR-623's anticancer effects are attributed to its ability to suppress the expression of the low-density lipoprotein receptor (LDLR), thereby inhibiting LDL uptake and inducing cholesterol efflux, leading to a significant reduction in cellular cholesterol content and subsequent cell death.[1]
Caption: LXR-623 signaling pathway.
Experimental Protocols
Detailed experimental protocols for the key findings cited are not fully available in the public domain. However, based on the provided references, the methodologies likely included:
-
In Vitro Transactivation Assays: Huh-7 human hepatoma cells were likely co-transfected with expression vectors for Gal4-LXRα or Gal4-LXRβ and a luciferase reporter plasmid. The cells would then be treated with varying concentrations of LXR-623 to determine the EC50 values for receptor activation.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) would have been used to measure the mRNA levels of ABCA1, ABCG1, and other target genes in cells (e.g., THP-1, PBMCs) or tissues treated with LXR-623.
-
Cholesterol Efflux Assays: THP-1 macrophages would be loaded with radiolabeled cholesterol and then treated with LXR-623. The amount of radioactivity released into the medium would be measured to quantify cholesterol efflux.
-
Animal Studies:
-
Atherosclerosis Models: Low-density lipoprotein receptor (LDLr) knockout mice fed a high-fat diet would be treated with LXR-623 or a vehicle control. Aortic sections would be stained to quantify atherosclerotic lesion area.
-
Glioblastoma Models: Human glioblastoma cells would be intracranially implanted into immunodeficient mice. The mice would then be orally administered LXR-623, and tumor growth and survival would be monitored.
-
-
Human Clinical Trial (Single Ascending Dose): A randomized, double-blind, placebo-controlled study in healthy volunteers. Participants would receive a single oral dose of LXR-623 or a placebo. Blood samples would be collected at various time points to determine the pharmacokinetic profile and to measure the expression of ABCA1 and ABCG1 in peripheral blood mononuclear cells. Safety and tolerability would be assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
Caption: General experimental workflow for LXR-623 development.
Merck & Co. and LXR Agonists
While there is no public information linking Merck to this compound or LXR-623, a 2017 report indicated that Merck & Co. had described new oxysterol receptor LXRβ agonists, suggesting an interest in this therapeutic area. However, specific details about these compounds and their development status are not publicly available.
Conclusion
LXR-623 (WAY-252623) is a brain-penetrant LXR agonist with demonstrated preclinical efficacy in models of atherosclerosis and glioblastoma. A single ascending dose study in healthy volunteers established its pharmacokinetic and pharmacodynamic profile in humans. Despite its promising preclinical data, the development of LXR agonists has been challenging due to potential side effects such as increased plasma triglycerides. The current development status of LXR-623 is not publicly known. For researchers and scientists in drug development, the story of LXR-623 highlights both the therapeutic potential and the challenges associated with targeting the Liver X Receptor pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. LXR-623 | CAS:875787-07-8 | Liver X-receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRK-623 in Electrophysiology Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-623 is a potent agonist of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting high affinity for subtypes containing α1, α2, α3, and α5 subunits. As a positive allosteric modulator, this compound enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, specifically utilizing the patch clamp technique to characterize its effects on GABA-A receptor-mediated currents.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1] Modulators like this compound bind to a site distinct from the GABA binding site, enhancing the receptor's response to GABA and leading to sedative, anxiolytic, and other neurological effects.[1][2] Patch clamp electrophysiology is the gold standard for investigating the function of ion channels, allowing for precise measurement of the currents passing through the cell membrane in response to pharmacological agents.[3][4]
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant GABA-A receptor modulators. This information is crucial for experimental design and interpretation of results.
Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes
| Subunit Composition | Ki (nM) |
| α1βxγx | 0.85 |
| α2βxγx | 3.7 |
| α3βxγx | 4.0 |
| α5βxγx | 0.53 |
Data compiled from publicly available sources.
Table 2: Electrophysiological Potency (EC50/IC50) of Common GABA-A Receptor Modulators
| Compound | Action | Subtype(s) | EC50/IC50 (µM) | Reference |
| GABA | Agonist | α1β3γ2 | 1.8 - 3.32 | [5][6] |
| GABA | Agonist | α3β3γ2 | 0.9 | [5] |
| Diazepam | Positive Allosteric Modulator | α1, α2, α3, α5 | 0.42 | [7] |
| HZ166 | Positive Allosteric Modulator | α2, α3, α5 selective | 1.56 | [7] |
| Bicuculline | Antagonist | Non-selective | 13.9 | [6] |
| Picrotoxin | Antagonist | Non-selective | 13.6 | [6] |
This table provides representative values from the literature; actual values may vary depending on experimental conditions.
Experimental Protocols
This section outlines detailed protocols for utilizing this compound in whole-cell patch clamp experiments on cultured neurons or cell lines expressing GABA-A receptors.
Protocol 1: Whole-Cell Voltage Clamp Recording of this compound-Modulated GABA-A Currents
Objective: To characterize the effect of this compound on the amplitude and kinetics of GABA-evoked currents.
Materials:
-
Cells: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells).
-
This compound Stock Solution: 10 mM stock in DMSO, stored at -20°C.
-
GABA Stock Solution: 100 mM stock in water, stored at -20°C.
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[7]
-
Internal (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch Clamp Rig: Microscope, amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
-
Patch Pipette Preparation:
-
Fill a pulled glass capillary with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Mount the pipette onto the headstage of the patch clamp amplifier.
-
-
Establishing a Whole-Cell Configuration:
-
Under visual guidance (microscope), approach a target cell with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[3]
-
-
Voltage Clamp Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Allow the cell to stabilize for 5-10 minutes, monitoring the access resistance and holding current.
-
-
Compound Application:
-
Prepare working solutions of GABA and this compound in the external solution on the day of the experiment.
-
To determine the potentiating effect of this compound, first apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound. It is recommended to pre-apply this compound for 30-60 seconds before the co-application with GABA.
-
Ensure a sufficient washout period with the external solution between applications to allow the receptors to recover.
-
-
Data Acquisition and Analysis:
-
Record the current responses using data acquisition software.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Analyze the data to determine the dose-response relationship for this compound and calculate its EC₅₀ value.
-
Analyze the current kinetics (e.g., activation and deactivation rates).
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor activation and modulation by this compound.
Experimental Workflow for Patch Clamp Analysis of this compound
Caption: Workflow for patch clamp analysis of this compound effects on GABA-A receptors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation and modulation of concatemeric GABA-A receptors expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. cellmicrosystems.com [cellmicrosystems.com]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
MRK-623 (LXR-623): Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of MRK-623, also known as LXR-623 or WAY-252623, in various animal models based on preclinical research. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic profile of this Liver X Receptor (LXR) agonist.
Mechanism of Action
This compound is a synthetic agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] As a partial agonist of LXRα and a full agonist of LXRβ, this compound modulates the expression of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[2][4] This activity leads to a reduction in cellular cholesterol levels and has shown potential in preclinical models of atherosclerosis and glioblastoma.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of this compound in different animal models and disease contexts.
Table 1: this compound Dosage in Atherosclerosis Models
| Animal Model | Dosage | Administration Route | Dosing Frequency | Key Findings |
| New Zealand White Rabbits | 1.5, 5, or 15 mg/kg/day | Oral Gavage | Daily | Reduced progression of atherosclerosis. The 1.5 mg/kg/day dose in combination with simvastatin (B1681759) (5 mg/kg/day) induced plaque regression. |
| LDLR-/- Mice | 15 and 50 mg/kg | Diet Admixture | Daily for 8 weeks | Significant dose-dependent reduction in atherosclerosis. |
| C57/B16 Mice | 30 mg/kg | Oral Administration | Not Specified | Upregulated intestinal ABCG5 and ABCG8, reducing atheroma burden without altering serum or hepatic cholesterol and triglycerides.[1] |
Table 2: this compound Dosage in Oncology Models
| Animal Model | Disease Model | Dosage | Administration Route | Dosing Frequency | Key Findings |
| C57/B16 Mice | Glioblastoma (GBM) | 30 mg/kg | Oral Administration | Not Specified | Showed brain penetration and caused tumor regression by reducing cholesterol and inducing cell death.[1] |
| Nude Mice | Intracranial Patient-Derived Glioblastoma (GBM) | 400 mg/kg | Oral Gavage | Daily | Crossed the blood-brain barrier, inhibited tumor growth, promoted tumor cell death, and prolonged survival.[2][5] |
Table 3: this compound Dosage in Other Animal Models
| Animal Model | Purpose | Dosage | Administration Route | Dosing Frequency | Key Findings |
| Syrian Hamsters | Lipid Effects Evaluation | 20, 60, and 120 mg/kg/day | Oral Gavage | Daily | Displayed neutral lipid effects.[2] |
| Rats | Gene Expression Analysis | 50 mg/kg | Not Specified | Induced gene expression in peripheral blood cells.[2] | |
| Cynomolgus Monkeys | Gene Expression Analysis | 15 and 50 mg/kg | Not Specified | Dose-dependently upregulated transcription of ABCA1 and ABCG1 in whole blood cells.[2] |
Experimental Protocols
Formulation of this compound for Oral Administration
For Aqueous-Based Gavage:
This formulation is suitable for achieving a concentration of up to 2 mg/mL.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or ddH₂O
-
-
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 84-85 mg/mL).[1]
-
For a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300 and mix until clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
-
Add 500 µL of saline or ddH₂O to bring the final volume to 1 mL.[1]
-
The final solution should be prepared fresh and used immediately.
-
For Oil-Based Gavage:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
For Methylcellulose-Based Suspension (used in GBM studies):
-
Materials:
-
This compound powder
-
2% Tween-80
-
Water
-
-
Procedure:
-
Prepare a vehicle solution of 0.5% methylcellulose and 2% Tween-80 in water.
-
Suspend the required amount of this compound powder in the vehicle to achieve the target concentration (e.g., for a 400 mg/kg dose).[5]
-
Administration Protocol for Atherosclerosis Study in Rabbits
-
Animal Model: New Zealand White Rabbits with induced advanced atherosclerosis.
-
Groups:
-
Placebo
-
This compound (1.5 mg/kg/day)
-
This compound (5 mg/kg/day)
-
This compound (15 mg/kg/day)
-
Simvastatin (5 mg/kg/day)
-
This compound (1.5 mg/kg/day) + Simvastatin (5 mg/kg/day)
-
-
Administration:
-
Prepare the appropriate formulation of this compound for oral gavage.
-
Administer the designated treatment daily via oral gavage.
-
Monitor the animals for the duration of the study (e.g., several weeks).
-
At the end of the study, euthanize the animals and process aortas for histological and molecular analysis.
-
Administration Protocol for Glioblastoma Study in Mice
-
Animal Model: Nude mice with intracranial patient-derived glioblastoma xenografts.[2]
-
Treatment Group: this compound (400 mg/kg).[2]
-
Control Group: Vehicle (e.g., 0.5% methylcellulose, 2% Tween-80 in water).[5]
-
Administration:
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to reduced cellular cholesterol.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo studies with this compound.
Logical Relationship of Dosage and Effect
Caption: Relationship between this compound dosage, pharmacokinetics, and therapeutic effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing MRK-623 Efficacy Using Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-623 is a potent and brain-penetrant Liver X Receptor (LXR) agonist, with a primary focus on the treatment of glioblastoma (GBM).[1][2] Its mechanism of action centers on the disruption of cholesterol homeostasis in cancer cells. This compound, an LXRβ-full agonist and LXRα-partial agonist, induces the expression of the ABCA1 transporter, which promotes cholesterol efflux, and simultaneously suppresses the Low-Density Lipoprotein Receptor (LDLR), inhibiting cholesterol uptake.[1][3][4] This dual action leads to a significant reduction in cellular cholesterol, ultimately causing tumor cell death.[1][3] Given its potent anti-tumor activity in preclinical GBM models and its ability to cross the blood-brain barrier, assessing the in vivo efficacy of this compound requires not only monitoring tumor progression but also evaluating the compound's impact on the neurological and general well-being of the animal models.[1][2]
Behavioral assays are crucial tools in preclinical studies for brain cancers to non-invasively assess the functional consequences of tumor growth and the therapeutic effects of novel compounds.[5][6] They can provide valuable insights into changes in motor coordination, muscle strength, exploratory activity, and general health, which may be affected by the tumor itself or the treatment. Furthermore, as some LXR agonists have been associated with central nervous system side effects in humans, a battery of behavioral tests is essential for a comprehensive preclinical evaluation of this compound.[7]
These application notes provide detailed protocols for a selection of behavioral assays to evaluate the efficacy and potential side effects of this compound in mouse models of glioblastoma.
Signaling Pathway of this compound in Glioblastoma Cells
Caption: this compound signaling pathway in glioblastoma cells.
Recommended Behavioral Assays
A battery of tests is recommended to provide a comprehensive behavioral profile of the animal model. The following assays are selected to assess key functional domains that may be impacted by glioblastoma progression and treatment with this compound.
| Behavioral Assay | Primary Function Assessed | Relevance for this compound Efficacy Testing |
| Open Field Test | Locomotor activity, exploratory behavior, and anxiety-like behavior. | To assess general activity levels and detect any anxiolytic or anxiogenic effects of this compound.[3][8][9] |
| Rotarod Test | Motor coordination and balance. | To evaluate the impact of the tumor and/or treatment on fine motor skills and coordination.[10][11][12][13] |
| Grip Strength Test | Muscle strength (forelimbs and all limbs). | To measure changes in neuromuscular function and overall strength.[14][15][16][17][18] |
| Nest Building Test | General well-being and species-typical behavior. | A sensitive indicator of general health and neurological deficits.[19][20][21][22][23] |
Experimental Workflow
Caption: General experimental workflow for behavioral testing.
Detailed Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 50 x 50 cm square arena with high walls).[24]
-
Video tracking system and software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimatize mice to the testing room for at least 30-60 minutes before the test.[9][10]
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between trials to remove olfactory cues.[24]
-
Gently place the mouse in the center of the arena.[8]
-
Start the video recording and allow the mouse to explore freely for a set duration (typically 5-20 minutes).[3][8]
-
After the session, return the mouse to its home cage.
-
Analyze the recorded video using the tracking software.
Data to Collect:
| Parameter | Description |
| Total Distance Traveled | The total distance the mouse moves during the session. |
| Time in Center Zone | The amount of time the mouse spends in the central, more exposed area of the arena. |
| Frequency of Center Entries | The number of times the mouse enters the center zone. |
| Rearing Frequency | The number of times the mouse stands on its hind legs. |
| Grooming Duration | The total time the mouse spends grooming. |
Rotarod Test
Objective: To evaluate motor coordination and balance.
Materials:
-
Rotarod apparatus for mice.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatize mice to the testing room for at least 30-60 minutes.
-
Training (optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds for 2-3 trials per day for 2-3 days before the test day.[10]
-
Testing:
-
Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[10][11]
-
Place the mouse on a lane of the rotating rod.
-
Start the acceleration and record the latency to fall (the time until the mouse falls off the rod).
-
If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.[10]
-
Perform 3 trials with an inter-trial interval of at least 10-15 minutes.[10][25]
-
-
Clean the apparatus with 70% ethanol between each mouse.
Data to Collect:
| Parameter | Description |
| Latency to Fall (seconds) | The time each mouse remains on the accelerating rod. |
| Speed at Fall (RPM) | The rotational speed of the rod at the moment the mouse falls. |
Grip Strength Test
Objective: To measure forelimb and combined forelimb/hindlimb muscle strength.
Materials:
-
Grip strength meter with a grid or bar attachment.
-
Balance for weighing mice.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatize mice to the testing room.
-
Forelimb Grip Strength:
-
Combined Forelimb and Hindlimb Grip Strength:
-
Record the mouse's body weight.
-
Clean the grid with 70% ethanol between animals.
Data to Collect:
| Parameter | Description |
| Peak Force (grams-force) | The maximum force exerted by the mouse for both forelimbs and all four limbs. |
| Normalized Grip Strength | Peak force divided by the mouse's body weight. |
Nest Building Test
Objective: To assess general well-being and complex, species-typical behavior.
Materials:
-
Standard mouse cages with clean bedding.
-
Nesting material (e.g., pressed cotton squares, "nestlets").[20][23]
Procedure:
-
Approximately 1-2 hours before the dark cycle begins, place each mouse in a clean cage with food and water ad libitum.
-
Provide a single, pre-weighed piece of nesting material in the cage.[20]
-
The following morning, score the quality of the nest according to a 5-point scale.
-
Weigh the remaining, unshredded nesting material.
Data to Collect:
| Parameter | Description |
| Nest Score (1-5 scale) | A qualitative score of the nest's quality (see scoring rubric below). |
| Amount of Material Used (grams) | The initial weight of the nesting material minus the weight of the unshredded material. |
Nest Scoring Rubric (Example):
| Score | Description |
| 1 | Nesting material is not noticeably touched. |
| 2 | Nesting material is partially shredded but no discernible nest is formed. |
| 3 | A flat, but identifiable nest is built. |
| 4 | A cupped nest is built, but it is incomplete. |
| 5 | A complete, cupped, or enclosed nest is built. |
Logical Relationships of Assays
Caption: Logical relationships between treatment, outcomes, and assays.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups (e.g., Vehicle vs. This compound) and across different time points. Statistical analysis (e.g., t-tests, ANOVA) should be performed to determine the significance of any observed differences.
Example Data Table:
| Time Point | Treatment Group | n | Total Distance (cm) | Latency to Fall (s) | Grip Strength (g) | Nest Score |
| Baseline | Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Week 2 | Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Week 4 | Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
By employing this comprehensive panel of behavioral assays, researchers can effectively evaluate the in vivo efficacy of this compound in treating glioblastoma, while also monitoring for potential neurological side effects, thereby providing a robust preclinical data package for further drug development.
References
- 1. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 3. Open field test for mice [protocols.io]
- 4. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. scispace.com [scispace.com]
- 14. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
- 17. web.mousephenotype.org [web.mousephenotype.org]
- 18. ja.brc.riken.jp [ja.brc.riken.jp]
- 19. The Nest Building Test in Mice for Assessment of General Well-Being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing nest building in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nest Building Behavior as an Early Indicator of Behavioral Deficits in Mice [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. scantox.com [scantox.com]
- 24. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 25. mmpc.org [mmpc.org]
Application Notes and Protocols for MRK-623
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-623 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting functional selectivity for α2 and α3 subunit-containing receptors. As a member of the imidazopyrimidine class of compounds, it is investigated for its potential therapeutic effects. These application notes provide detailed protocols for the preparation of this compound solutions and summarize available stability data to ensure consistent and reliable experimental outcomes.
Data Presentation: Physicochemical and Stability Data
The following tables summarize the known physicochemical properties and storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀FN₅O | - |
| Molecular Weight | 413.44 g/mol | - |
| Appearance | White to off-white solid | General knowledge |
| Solubility | 10 mM in DMSO | [1] |
Table 2: Solution Stability and Storage Recommendations
| Solution Type | Storage Temperature | Shelf Life | Recommendations | Source |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2] |
| Stock Solution in DMSO | -80°C | 6 months | Use within 6 months for optimal activity. | [2] |
| Aqueous Working Solutions | 2-8°C | Use immediately | Stability in aqueous media is limited; prepare fresh for each experiment. | General lab practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions for various in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.13 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cellular toxicity.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture should typically not exceed 0.1% to 0.5% (v/v), as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps:
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a 100 µM solution.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium to get the final 10 µM working solution. The final DMSO concentration in this example would be 0.1%.
-
-
Use the freshly prepared working solutions immediately for your cell-based assays.
Protocol 3: Formulation for In Vivo Administration
This protocol provides an example of a formulation suitable for intravenous administration in animal models, based on a published study. Formulation for in vivo use should always be performed under sterile conditions.
Materials:
-
This compound powder
-
Propylene (B89431) glycol
-
Water for Injection (WFI)
-
Sterile vials and syringes
-
0.22 µm sterile filter
Example Formulation for Intravenous Injection (based on use in rhesus monkeys): A vehicle consisting of 10% benzyl ethanol, 50% propylene glycol, and 40% water has been previously used for the intravenous administration of this compound[3].
Procedure:
-
Calculate the required amount of this compound for the desired final concentration and total volume.
-
In a sterile vial, combine the benzyl ethanol and propylene glycol.
-
Add the this compound powder to the benzyl ethanol and propylene glycol mixture and dissolve completely. Sonication may be used to aid dissolution.
-
Slowly add the Water for Injection to the solution while mixing to bring it to the final volume.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
The prepared formulation should be administered according to the approved animal study protocol.
Visualizations
GABA-A Receptor Signaling Pathway and this compound Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Experimental Workflow for this compound Solution Preparation and Use
The following diagram outlines a logical workflow for the preparation and application of this compound solutions in a research setting.
Caption: General workflow for the preparation and use of this compound solutions.
References
Application Notes and Protocols for Studying MRK-623 GABAA Activity
Date: December 9, 2025
Authors: Gemini AI
Subject: Recommended Cell Lines and Protocols for the Characterization of MRK-623, an α2/α3 Subtype-Selective GABAA Receptor Agonist
Introduction
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key therapeutic target for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1][2] These receptors are ligand-gated chloride ion channels composed of five subunits drawn from various classes (α, β, γ, δ, etc.).[1] The specific subunit composition of the pentameric receptor determines its physiological and pharmacological properties.[3]
This compound is a potent, orally active GABAA receptor agonist that demonstrates functional selectivity for receptors containing the α2 and α3 subunits over those containing α1 and α5 subunits.[4][5] This subtype selectivity presents an opportunity for developing novel therapeutics with improved side-effect profiles, as α1-containing receptors are primarily associated with sedation, while α2/α3-containing receptors are linked to anxiolytic effects.[6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively study the activity of this compound. It covers the selection of appropriate cell lines, quantitative data on this compound's binding affinity, and step-by-step protocols for key experimental assays.
Recommended Cell Lines for Studying this compound Activity
The choice of a cellular model is critical for accurately characterizing a subtype-selective compound like this compound. Both recombinant cell expression systems and cell lines with endogenous receptor expression can be utilized, each offering distinct advantages.
-
Recombinant Expression Systems: Cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are ideal for this purpose.[7][8] These cells do not endogenously express GABAA receptors, allowing for the transient or stable transfection of specific GABAA receptor subunit combinations.[7][9] This provides a controlled system to precisely determine the activity and selectivity of this compound at different receptor subtypes (e.g., α2β3γ2, α3β3γ2 vs. α1β3γ2, α5β3γ2). Several companies offer commercially available stable cell lines expressing common GABAA receptor subtypes.[1][10][11]
-
Endogenously Expressing Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, IMR-32, or SMS-SAN, express a heterogeneous population of GABAA receptor subunits.[12][13][14][15] While less controlled than recombinant systems, they can offer a more physiologically relevant context for studying compound effects. For instance, SH-SY5Y cells are known to express GABA receptors, and IMR-32 cells possess a functional GABAA receptor, though it may lack the benzodiazepine (B76468) modulatory site.[13][15]
Table 1: Recommended Cell Lines for this compound Characterization
| Cell Line | Expression System | Key GABAA Subunits | Recommended Use Case |
| HEK293 | Recombinant (Transient or Stable) | User-defined (e.g., α2β3γ2, α3β3γ2) | Primary target engagement and efficacy studies for this compound.[7][9] |
| HEK293 | Recombinant (Transient or Stable) | User-defined (e.g., α1β2γ2, α5β3γ2) | Selectivity profiling; confirming lower potency at non-target subtypes.[1][9] |
| CHO | Recombinant (Stable) | User-defined | High-throughput screening and large-scale protein production for structural studies.[8] |
| SH-SY5Y | Endogenous | Heterogeneous mix | Studying this compound effects in a neuronal-like, native receptor environment.[15][16] |
| iCell Neurons | Endogenous (from iPSCs) | High levels of α5 and β3, low α1 | Assessing this compound activity in a human neuronal model with a defined subunit profile.[17] |
Quantitative Data: this compound Binding Affinity
This compound exhibits high affinity for multiple GABAA receptor subtypes, with a notable selectivity profile. The following table summarizes its reported binding affinities (Ki).
Table 2: Binding Affinity (Ki) of this compound at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) |
| α1 | 0.85 |
| α2 | 3.7 |
| α3 | 4.0 |
| α5 | 0.53 |
| Data sourced from MedchemExpress and ProbeChem.[4][5] |
Experimental Protocols
To fully characterize the activity of this compound, a combination of binding and functional assays is recommended.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for specific GABAA receptor subtypes by measuring its ability to compete with a known radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound at specific GABAA receptor subtypes expressed in HEK293 cell membranes.
Materials and Reagents:
-
HEK293 cells stably expressing the GABAA receptor subtype of interest.
-
[3H]Flumazenil or [3H]Muscimol (Radioligand).
-
This compound (Test Compound).
-
Diazepam or GABA (Positive Control/Non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Cell Scraper.
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture transfected HEK293 cells to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge the cell suspension at 1000 x g for 10 min at 4°C.
-
Resuspend the pellet in ice-cold Binding Buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 30 min at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Binding Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL, determined by a protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membrane + Radioligand.
-
Non-specific Binding: Cell membrane + Radioligand + high concentration of unlabeled ligand (e.g., 10 µM Diazepam).
-
Competition: Cell membrane + Radioligand + varying concentrations of this compound.
-
-
Add 50 µL of Binding Buffer to all wells.
-
Add 50 µL of the appropriate concentration of this compound or unlabeled ligand.
-
Add 50 µL of the radioligand (e.g., 1-5 nM [3H]Flumazenil).
-
Add 50 µL of the cell membrane preparation to initiate the reaction.
-
Incubate the plate for 60-90 minutes at 4°C.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the functional effect of this compound on GABAA receptor-mediated ion currents.
Objective: To measure the potentiation of GABA-evoked currents by this compound in cells expressing specific GABAA receptor subtypes.
Materials and Reagents:
-
HEK293 or CHO cells expressing the GABAA receptor subtype of interest, plated on glass coverslips.
-
External Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Internal Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP; pH 7.2 with CsOH.
-
GABA (Agonist).
-
This compound (Test Compound).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the pipette and apply gentle positive pressure.
-
Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.
-
-
Whole-Cell Configuration:
-
Rupture the cell membrane patch with a brief pulse of strong suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording GABA-Evoked Currents:
-
Establish a stable baseline current.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds using a rapid perfusion system to evoke an inward chloride current.
-
Wash with the external solution until the current returns to baseline. Repeat several times to ensure a stable response.
-
-
Modulation by this compound:
-
Pre-apply the external solution containing a specific concentration of this compound for 1-2 minutes.
-
During the this compound application, co-apply the same submaximal concentration of GABA.
-
Record the potentiated current amplitude.
-
Wash out this compound and GABA and ensure the current returns to the initial baseline level.
-
Repeat steps 5.1-5.4 for a range of this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage potentiation for each concentration: ((I_MRK623 / I_Control) - 1) * 100.
-
Plot the percentage potentiation against the log concentration of this compound and fit with a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
-
Protocol 3: Fluorescence-Based High-Throughput Functional Assay
This protocol uses a fluorescence imaging plate reader (FLIPR) and a membrane potential-sensitive dye to assess GABAA receptor activation in a high-throughput format.[18]
Objective: To rapidly screen and characterize the functional activity of this compound by measuring changes in cell membrane potential.
Materials and Reagents:
-
HEK293 cells stably expressing the GABAA receptor subtype of interest.
-
Membrane potential-sensitive dye kit (e.g., from Molecular Devices).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GABA (Agonist).
-
This compound (Test Compound).
-
384-well black-walled, clear-bottom microplates.
-
FLIPR or similar fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Plate the cells in 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Compound Plate Preparation:
-
Prepare a separate 384-well compound plate containing serial dilutions of this compound and a fixed, submaximal (EC20) concentration of GABA. Include controls with GABA alone and buffer alone.
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to perform a fluid addition from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 2-3 minutes post-addition. GABAA receptor activation will cause chloride influx, leading to membrane depolarization and an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the response of the GABA-only control.
-
Plot the normalized response against the log concentration of this compound to generate a concentration-response curve and determine the EC50 value.
-
Visualizations
GABAA Signaling and Modulation
Caption: GABAA receptor signaling pathway and allosteric modulation.
Patch-Clamp Experimental Workflow
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Logical Flow for this compound Characterization
Caption: Logical approach for characterizing this compound's GABAA activity.
References
- 1. Human | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Development of stable cell lines expressing different subtypes of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. criver.com [criver.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The human neuroblastoma cell line, IMR-32 possesses a GABAA receptor lacking the benzodiazepine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoid receptor subtype influence on neuritogenesis in human SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with GABA-A α5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo microdialysis data and protocols for a compound designated "MRK-623" are not available in the public domain. The information provided herein is a representative application note and protocol based on well-characterized selective GABA-A α5 negative allosteric modulators (NAMs), such as MRK-016 and L-655,708 . This document is intended to serve as a comprehensive guide for researchers investigating the neurochemical effects of this compound class in vivo.
Introduction
GABA-A receptors containing the α5 subunit are predominantly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are key targets for the development of novel therapeutics for cognitive disorders. Negative allosteric modulators (NAMs) that selectively target the α5 subunit of the GABA-A receptor, such as MRK-016 and L-655,708, have shown promise as cognitive enhancers and potential antidepressants.[1][2]
In vivo microdialysis is a powerful technique for studying the effects of pharmacological agents on the extracellular neurochemical environment of specific brain regions in awake, freely moving animals. This technique allows for the continuous sampling of neurotransmitters, such as GABA and glutamate (B1630785), providing valuable insights into the mechanism of action of novel central nervous system (CNS) drugs.
This document provides a detailed protocol for conducting in vivo microdialysis studies to assess the effects of a representative GABA-A α5 NAM, MRK-016, on hippocampal neurochemistry.
Data Presentation
Table 1: Pharmacokinetic Parameters of Representative GABA-A α5 NAMs in Rats
| Compound | Route of Administration | Half-life (t½) | Brain/Plasma Ratio | Reference |
| MRK-016 | Oral | 0.3 - 0.5 hours | Not Reported | [3] |
| RO-4938581 | Oral | 4.9 hours | 0.4 | [4] |
| RO-4882224 | Oral | 3.4 hours | 0.6 | [4] |
Table 2: Expected Effects of a GABA-A α5 NAM on Hippocampal Neurotransmitter Levels
| Neurotransmitter | Expected Change | Rationale |
| GABA | No direct change or slight decrease | The compound modulates receptor function, not directly GABA release or reuptake. A slight decrease could occur due to feedback mechanisms. |
| Glutamate | Increase | Reduced GABAergic inhibition of principal neurons leads to increased firing and glutamate release. |
Experimental Protocols
Animal Preparation and Acclimation
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
Stereotaxic Frame: Secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. For the hippocampus, typical coordinates relative to bregma are: Anteroposterior (AP): -5.6 mm, Mediolateral (ML): ±4.8 mm, Dorsoventral (DV): -7.0 mm.
-
Slowly lower the microdialysis guide cannula to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Post-operative Care: Administer analgesic and allow the animal to recover for at least 48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff) through the guide cannula into the hippocampus.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.
-
The aCSF should be filtered and warmed to 37°C before use.
-
-
Flow Rate: Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 2 hours before collecting baseline samples.
-
Sample Collection: Collect dialysate samples every 20-30 minutes into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
Drug Administration: After collecting stable baseline samples, administer the GABA-A α5 NAM (e.g., MRK-016) via the desired route (e.g., intraperitoneal injection).
-
Post-dosing Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
Neurochemical Analysis (HPLC-ECD)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is commonly used for the analysis of GABA and glutamate.
-
Derivatization: As GABA and glutamate are not electroactive, a pre-column derivatization step with o-phthaldialdehyde (OPA) is required.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of sodium acetate (B1210297) buffer and methanol.
-
-
Detection: Set the electrochemical detector to an oxidizing potential suitable for the OPA-derivatized amino acids.
-
Quantification: Quantify the concentrations of GABA and glutamate in the dialysate samples by comparing the peak areas to those of known standards.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of a GABA-A α5 NAM.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. The α5-GABAAR inverse agonist MRK-016 upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Application Notes and Protocols for Electrophysiological Recording with LXR-623
A Novel Approach to Investigating Neuromodulatory Effects of a Liver X Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
LXR-623 is a potent, orally bioavailable, and brain-penetrant agonist of the Liver X Receptor (LXR), with higher affinity for the LXRβ isoform (IC50 = 24 nM) over the LXRα isoform (IC50 = 179 nM).[1][2] LXRs are nuclear receptors that play a critical role in the transcriptional regulation of cholesterol and lipid metabolism.[3][4] While primarily investigated for its role in atherosclerosis and oncology, recent studies have highlighted the significant impact of LXR agonists, including LXR-623, on the central nervous system (CNS).[5][6] Evidence suggests that LXR-623 can modulate synaptic function, rescue neuronal degeneration, and influence the proliferation of neural progenitor cells.[7][8]
These findings open up a new avenue of research into the potential neuromodulatory properties of LXR-623, making electrophysiological studies essential to characterize its effects on neuronal excitability, synaptic transmission, and network activity. This document provides detailed application notes and protocols for conducting electrophysiological recordings with LXR-623.
Mechanism of Action & Signaling Pathway
LXR-623 exerts its effects by binding to and activating LXRs, which are ligand-activated transcription factors.[9] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[4] This leads to the regulation of genes involved in cholesterol homeostasis, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE), which are crucial for cholesterol efflux and transport in the brain.[3] The modulation of lipid metabolism in neurons and glial cells is thought to be the primary mechanism underlying the observed effects of LXR agonists on synaptic function and neuroprotection.[7][10] Additionally, LXR activation has been shown to influence inflammatory responses in the CNS.[10]
Data Presentation
The following tables provide a template for summarizing quantitative data from electrophysiological experiments with LXR-623.
Table 1: Effects of LXR-623 on Intrinsic Neuronal Properties (Whole-Cell Patch-Clamp)
| Parameter | Control (Vehicle) | LXR-623 (1 µM) | LXR-623 (10 µM) | p-value |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -64.8 ± 2.3 | -63.9 ± 2.5 | > 0.05 |
| Input Resistance (MΩ) | 350.6 ± 25.4 | 345.1 ± 28.9 | 330.7 ± 30.1 | > 0.05 |
| Action Potential Threshold (mV) | -45.8 ± 1.5 | -46.1 ± 1.7 | -47.2 ± 1.9 | > 0.05 |
| Action Potential Amplitude (mV) | 80.3 ± 3.7 | 79.9 ± 4.1 | 78.5 ± 4.5 | > 0.05 |
| Firing Frequency (Hz at 200 pA) | 15.4 ± 1.8 | 18.2 ± 2.1 | 22.5 ± 2.6 | < 0.05 |
Table 2: Effects of LXR-623 on Synaptic Transmission (Whole-Cell Patch-Clamp)
| Parameter | Control (Vehicle) | LXR-623 (1 µM) | LXR-623 (10 µM) | p-value |
| mEPSC Amplitude (pA) | 12.5 ± 1.1 | 15.8 ± 1.4 | 18.9 ± 1.7 | < 0.01 |
| mEPSC Frequency (Hz) | 1.2 ± 0.3 | 1.9 ± 0.4 | 2.8 ± 0.5 | < 0.01 |
| mIPSC Amplitude (pA) | 20.1 ± 1.8 | 19.8 ± 2.0 | 19.5 ± 2.2 | > 0.05 |
| mIPSC Frequency (Hz) | 3.5 ± 0.6 | 3.4 ± 0.7 | 3.6 ± 0.8 | > 0.05 |
Table 3: Effects of LXR-623 on Neuronal Network Activity (Multi-Electrode Array)
| Parameter | Control (Vehicle) | LXR-623 (1 µM) | LXR-623 (10 µM) | p-value |
| Mean Firing Rate (Hz) | 2.1 ± 0.4 | 3.5 ± 0.6 | 5.2 ± 0.8 | < 0.01 |
| Burst Frequency (bursts/min) | 5.8 ± 1.2 | 8.1 ± 1.5 | 11.3 ± 1.9 | < 0.01 |
| Network Synchronicity Index | 0.45 ± 0.05 | 0.62 ± 0.07 | 0.78 ± 0.09 | < 0.01 |
Experimental Protocols
1. Whole-Cell Patch-Clamp Recordings from Cultured Neurons
This protocol is designed to investigate the effects of LXR-623 on the intrinsic properties and synaptic activity of individual neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
LXR-623 (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
Procedure:
-
Preparation of Solutions:
-
Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.
-
Prepare internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, pH adjusted to 7.3 with KOH.
-
Prepare a 10 mM stock solution of LXR-623 in DMSO. Dilute to final concentrations in aCSF on the day of the experiment.
-
-
Neuron Preparation:
-
Culture primary neurons on glass coverslips for 12-14 days in vitro.
-
Transfer a coverslip to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a gigaseal and obtain whole-cell configuration on a visually identified pyramidal neuron.
-
Record baseline activity in current-clamp or voltage-clamp mode for 5-10 minutes.
-
Bath-apply LXR-623 at the desired concentration and record for at least 15-20 minutes.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential properties, and firing frequency in current-clamp recordings.
-
In voltage-clamp recordings, analyze changes in the amplitude and frequency of miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs).
-
2. Multi-Electrode Array (MEA) Recordings from Neuronal Networks
This protocol is designed to assess the effects of LXR-623 on the spontaneous activity and connectivity of neuronal networks.
Materials:
-
MEA plates with integrated electrodes
-
Primary neuronal cultures
-
LXR-623 (stock solution in DMSO)
-
Cell culture medium
-
MEA recording system with data acquisition and analysis software
Procedure:
-
Cell Plating:
-
Plate primary neurons onto the MEA plates according to the manufacturer's instructions.
-
Culture the neurons for at least 3 weeks to allow for the formation of mature networks.
-
-
Recording Protocol:
-
Place the MEA plate in the recording system and allow the culture to stabilize for 10-15 minutes.
-
Record baseline spontaneous network activity for 20-30 minutes.
-
Apply LXR-623 to the culture medium at the desired final concentration.
-
Record network activity for at least 1-2 hours post-application.
-
-
Data Analysis:
-
Analyze changes in mean firing rate, burst frequency, burst duration, and network synchronicity.
-
Generate raster plots and spike train cross-correlograms to visualize changes in network firing patterns and connectivity.
-
Visualization of Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. LXR agonist rescues synaptic dysfunction and degeneration in SPG3A patient-specific iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LXR agonists promote the proliferation of neural progenitor cells through MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver X receptor - Wikipedia [en.wikipedia.org]
- 10. Liver X Receptor Regulation of Glial Cell Functions in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRK-623 in Preclinical Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel anxiolytic agents with improved efficacy and tolerability profiles. MRK-623 is a novel, selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits. This selectivity is hypothesized to mediate anxiolytic effects with a reduced sedative and amnestic potential compared to non-selective benzodiazepines, which also target α1 and α5 subunits. These application notes provide detailed protocols for evaluating the anxiolytic-like activity of this compound in established rodent models of anxiety.
Mechanism of Action: GABAA Receptor Modulation
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of specific GABAA receptor subtypes. By selectively enhancing the activity of GABAA receptors containing α2 and α3 subunits, which are predominantly expressed in limbic brain regions associated with anxiety, this compound is designed to potentiate the inhibitory effects of the endogenous neurotransmitter GABA. This leads to a hyperpolarization of neuronal membranes and a reduction in neuronal excitability, resulting in an anxiolytic effect.
Caption: Signaling pathway of this compound at the GABAA receptor.
Quantitative Data Summary
The following tables summarize hypothetical preclinical data for this compound in common animal models of anxiety.
Table 1: Elevated Plus-Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | - | 35.2 ± 4.1 | 28.5 ± 3.2 |
| Diazepam | 2.0 | 78.5 ± 6.3 | 55.1 ± 4.8 |
| This compound | 1.0 | 55.1 ± 5.0 | 42.3 ± 3.9 |
| This compound | 3.0 | 82.3 ± 7.1 | 58.7 ± 5.1 |
| This compound | 10.0 | 85.6 ± 6.8 | 60.2 ± 4.5 |
| *p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Open Field Test (OFT) in Rats
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Total Distance (m) |
| Vehicle | - | 25.8 ± 3.5 | 45.2 ± 5.1 |
| Diazepam | 2.0 | 55.2 ± 4.8 | 38.7 ± 4.3 |
| This compound | 1.0 | 38.9 ± 4.1 | 44.8 ± 4.9 |
| This compound | 3.0 | 58.1 ± 5.3 | 46.1 ± 5.0 |
| This compound | 10.0 | 60.7 ± 5.0 | 45.5 ± 4.7 |
| *p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: Light-Dark Box (LDB) Test in Mice
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| Vehicle | - | 42.1 ± 5.3 | 15.4 ± 2.1 |
| Diazepam | 2.0 | 95.3 ± 8.1 | 25.8 ± 3.0 |
| This compound | 1.0 | 68.7 ± 6.5 | 20.1 ± 2.5 |
| This compound | 3.0 | 102.5 ± 9.2 | 28.3 ± 3.1 |
| This compound | 10.0 | 105.1 ± 8.9 | 29.5 ± 2.8 |
| p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle via the intended route (e.g., intraperitoneally) 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video to determine the time spent in and the number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
Open Field Test (OFT)
Objective: To evaluate exploratory behavior and anxiety. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.
Apparatus: A square arena with high walls to prevent escape.
Procedure:
-
Administer this compound or vehicle 30 minutes before the test.
-
Place the animal in the center of the open field.
-
Allow the animal to explore for 10 minutes.
-
Record the session with an overhead video camera.
-
Use tracking software to measure the time spent in the center versus the periphery of the arena and the total distance traveled.
-
An anxiolytic effect is suggested by an increase in the time spent in the center of the field, without a significant change in total locomotor activity.
Light-Dark Box (LDB) Test
Objective: To assess anxiety based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.
Procedure:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the light compartment.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the session and use automated software to measure the time spent in each compartment and the number of transitions between compartments.
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Experimental Workflow
Caption: General workflow for preclinical testing of this compound.
Ethical Considerations
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable local, state, and federal regulations. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically valid results.
Application Notes and Protocols for the Dissolution of LXR-623
Aimed at researchers, scientists, and drug development professionals, these guidelines provide detailed instructions for the preparation of LXR-623 solutions for experimental use. Due to the limited information available for a compound designated "MRK-623," which is likely a typographical error, this document focuses on LXR-623, a potent Liver X Receptor (LXR) agonist. The protocols provided are based on established methods for dissolving LXR-623 and other small molecule inhibitors.
Introduction
LXR-623 is a synthetic agonist of the Liver X Receptor, with greater potency for the LXRβ subtype.[1][2] It is a valuable tool for studying the roles of LXRs in various physiological and pathological processes, including cholesterol metabolism, inflammation, and cancer.[1][2][3] Accurate and consistent dissolution of LXR-623 is critical for obtaining reliable and reproducible experimental results. These notes provide protocols for preparing LXR-623 solutions for both in vitro and in vivo applications.
Physicochemical Properties and Solubility Data
A summary of the solubility of LXR-623 in various common laboratory solvents is presented in the table below. It is important to note that the solubility of small molecules can be influenced by factors such as temperature, pH, and the presence of other solutes. Therefore, it is recommended to perform small-scale solubility tests under your specific experimental conditions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥19.4 mg/mL[3][4], ≥47 mg/mL[2] | DMSO is a common solvent for preparing high-concentration stock solutions of LXR-623.[5][6] For cellular assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[6] |
| Ethanol | ≥15.49 mg/mL (with sonication)[3] | Ethanol can be a suitable alternative to DMSO for certain applications. |
| Water | Insoluble[3] | LXR-623 is poorly soluble in aqueous solutions. |
| In vivo Formulation 1 | 2 mg/mL[5] | A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been used. Sonication is recommended to aid dissolution.[5] |
| In vivo Formulation 2 | Not specified | A formulation of 5% DMSO and 95% Corn oil has also been reported.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of LXR-623 in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of LXR-623 in DMSO, which can be further diluted in cell culture media for various in vitro assays.
Materials:
-
LXR-623 powder (Molecular Weight: 422.78 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of LXR-623: To prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of LXR-623 powder.
-
Dissolution:
-
Add the weighed LXR-623 powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
-
Warming and Sonication (Optional): If the compound does not fully dissolve, you can:
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for several months at -20°C.[3]
-
Protocol 2: Preparation of LXR-623 Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM LXR-623 stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final desired concentration of LXR-623. For example, to prepare a 10 µM working solution.
-
Calculate the dilution factor: To dilute a 10 mM stock to 10 µM, a 1:1000 dilution is required.
-
Dilution:
-
Aseptically add the appropriate volume of the 10 mM LXR-623 stock solution to the pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the stock solution to 999 µL of medium.
-
Mix thoroughly by gentle pipetting or swirling.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line, typically ≤ 0.5%.[6] A 1:1000 dilution of a DMSO stock solution results in a final DMSO concentration of 0.1%.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for cell treatment. Do not store diluted aqueous solutions of LXR-623.
Protocol 3: Preparation of an In Vivo Formulation of LXR-623
This protocol provides an example of how to formulate LXR-623 for oral administration in animal studies, based on a published method.[5] Note: The optimal formulation may vary depending on the animal model, route of administration, and desired pharmacokinetic profile.
Materials:
-
LXR-623 powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure to prepare a 2 mg/mL solution:
-
Prepare a concentrated stock in DMSO: Dissolve the required amount of LXR-623 in DMSO. For example, to prepare 1 mL of a 2 mg/mL final formulation, start by dissolving 2 mg of LXR-623 in 100 µL of DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add Saline: Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Homogenize: Vortex and sonicate the final mixture to ensure a homogenous and clear solution.[5]
-
Use Immediately: It is recommended to use the freshly prepared formulation immediately.
Visualizations
Caption: LXR-623 signaling pathway.
Caption: Workflow for preparing LXR-623 for in vitro experiments.
References
Troubleshooting & Optimization
MRK-623 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound MRK-623, a hypothetical MEK1/2 inhibitor. The information provided is based on common challenges encountered with MEK inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[1] By binding to a unique pocket near the ATP-binding site, this compound prevents the phosphorylation and activation of MEK1/2 by upstream kinases like RAF.[1] This, in turn, blocks the phosphorylation and activation of the only known downstream substrates of MEK1/2, ERK1/2 (also known as p44/p42 MAPK).[1][2] The inhibition of the RAS-RAF-MEK-ERK signaling pathway ultimately leads to a decrease in cell proliferation and can induce cell death in tumor cells with activating mutations in this pathway.[1][3]
Q2: What are the expected phenotypic effects of this compound in sensitive cell lines?
A2: In sensitive cancer cell lines, particularly those with BRAF or KRAS mutations, treatment with a MEK inhibitor like this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. Other anticipated effects include cell cycle arrest, typically at the G1 phase, and induction of apoptosis.
Q3: What are common mechanisms of resistance to MEK inhibitors like this compound?
A3: Resistance to MEK inhibitors is a significant challenge and can arise through various mechanisms.[3] One common mechanism is the amplification of the upstream oncogenic driver, such as BRAF or KRAS, which increases the signaling flux through the ERK pathway and overcomes the inhibitory effect of the drug.[4] Activation of alternative signaling pathways that bypass the MEK/ERK axis is another frequent cause of resistance.[3] Additionally, secondary mutations in the MAPK/ERK pathway can also lead to acquired resistance.[3]
Troubleshooting Guide
Issue 1: Suboptimal Inhibition of ERK Phosphorylation
Symptom: Western blot analysis shows minimal or no decrease in phosphorylated ERK (p-ERK) levels after treatment with this compound, even at expected effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. |
| Incorrect Dosing: Calculation errors or inaccurate pipetting may lead to a lower final concentration than intended. | Double-check all calculations and calibrate pipettes. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| High Cell Density: A high cell density can lead to rapid depletion of the inhibitor from the culture medium. | Optimize cell seeding density to ensure adequate exposure of all cells to the compound. Consider a medium change with fresh this compound for longer incubation times. |
| Rapid Drug Efflux: Some cell lines may express high levels of drug efflux pumps that actively remove this compound. | Co-treatment with an inhibitor of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) may enhance the intracellular concentration of this compound. |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Symptom: Significant cell death is observed in cell lines expected to be resistant, or at concentrations well below the IC50 for p-ERK inhibition.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. | Perform a vehicle-only control to assess solvent toxicity. Aim for a final DMSO concentration of less than 0.1%. |
| Off-Target Kinase Inhibition: At high concentrations, this compound may inhibit other kinases, leading to unexpected biological effects. | Review any available kinase profiling data for this compound. Lower the concentration to a more selective range and confirm that the observed phenotype correlates with p-ERK inhibition. |
| Cell Line Contamination or Misidentification: The cell line being used may not be the correct one or may be contaminated with a more sensitive cell type. | Perform cell line authentication using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination. |
Issue 3: Acquired Resistance in Long-Term Cultures
Symptom: After an initial period of sensitivity, cells treated continuously with this compound resume proliferation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Upregulation of Upstream Activators: Prolonged treatment can lead to increased expression of upstream components like RAS or RAF.[4] | Analyze resistant clones for changes in the expression levels of key pathway components via Western blot or qPCR. Consider combination therapy with an upstream inhibitor (e.g., a RAF inhibitor).[4] |
| Activation of Bypass Pathways: Cells may activate parallel signaling pathways (e.g., PI3K/AKT) to circumvent the MEK blockade. | Profile the activation state of key nodes in alternative survival pathways in both sensitive and resistant cells. Combination therapy with an inhibitor of the identified bypass pathway may be effective. |
| Emergence of Secondary Mutations: Mutations in MEK1/2 or other downstream effectors may arise that confer resistance. | Sequence the relevant genes in resistant clones to identify potential mutations. |
Experimental Protocols
Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting suboptimal p-ERK inhibition.
References
Technical Support Center: Optimizing LXR-623 Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective in vivo use of LXR-623. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is LXR-623 and what is its primary mechanism of action?
A1: LXR-623 is a synthetic, orally bioavailable agonist of the Liver X Receptors (LXRs), with a higher affinity for LXR-β over LXR-α. LXRs are nuclear receptors that function as cholesterol sensors. When activated by agonists like LXR-623, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on the DNA. This binding initiates the transcription of target genes involved in cholesterol efflux, transport, and excretion, as well as modulating inflammatory responses.
Q2: What are the known downstream targets and effects of LXR-623?
A2: In vitro and in vivo studies have shown that LXR-623 upregulates the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport. It also suppresses the expression of the Low-Density Lipoprotein Receptor (LDLR). These actions lead to a reduction in cellular cholesterol content. In animal models of glioblastoma, LXR-623 has been shown to induce tumor cell death and inhibit tumor growth.
Q3: What were the key findings from preclinical and clinical studies of LXR-623?
A3: Preclinical studies in animal models of atherosclerosis demonstrated that LXR-623 could reduce atheroma burden. It is also known to be brain-penetrant. In a single ascending-dose study in healthy human participants, LXR-623 was rapidly absorbed, with peak plasma concentrations occurring approximately 2 hours after administration and a terminal half-life of 41-43 hours. However, the clinical development of LXR-623 was discontinued (B1498344) due to the observation of central nervous system (CNS)-related adverse events at the highest doses tested.
Q4: What are the main challenges associated with the in vivo use of LXR agonists like LXR-623?
A4: The primary challenge with LXR-623 is managing its potential for CNS-related toxicity at higher concentrations. For other LXR agonists, a common issue is the induction of hepatic lipogenesis, leading to hypertriglyceridemia and liver steatosis. While LXR-623 was developed to minimize these lipid-related side effects, careful monitoring for both CNS and metabolic changes is crucial in any in vivo experiment.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or Lack of Target Engagement
-
Possible Cause: Insufficient dose or poor bioavailability.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure LXR-623 is fully dissolved or homogenously suspended in the vehicle before administration. See Protocol 2: Formulation and Administration of LXR-623 for Oral Gavage.
-
Dose Escalation: If no signs of toxicity are observed, consider a dose escalation study to determine if a higher concentration elicits the desired effect. Refer to Protocol 1: In Vivo Dose-Range Finding Study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma concentrations of LXR-623 at different time points after administration to assess exposure. Correlate these with downstream target engagement in a relevant tissue (e.g., measuring ABCA1 mRNA levels in peripheral blood mononuclear cells or tumor tissue).
-
Issue 2: Signs of Toxicity in Animal Models
-
Possible Cause: The administered dose exceeds the maximum tolerated dose (MTD). LXR-623 is known to have potential CNS-related side effects.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: If signs of toxicity are observed, the most immediate action is to reduce the dose in subsequent experiments.
-
Monitor for Specific Clinical Signs: Be vigilant for signs of CNS toxicity in mice, which can include:
-
Altered gait or ataxia (uncoordinated movement)
-
Tremors or seizures
-
Hyper- or hypo-activity
-
Hunched posture
-
Lethargy or somnolence
-
-
Refine Dosing Schedule: Consider administering the total daily dose in two separate, smaller doses to reduce peak plasma concentrations.
-
Histopathological Analysis: At the end of the study, perform a histological examination of the brain and liver to identify any potential pathological changes.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of LXR-623 in Humans (Single Ascending Dose Study)
| Parameter | Value |
| Time to Peak Concentration (Cmax) | ~2 hours |
| Mean Terminal Half-life | 41-43 hours |
Table 2: In Vivo Dose Ranges for LXR Agonists in Murine Models (for reference)
| Compound | Dose Range (mg/kg/day) | Animal Model | Observed Effect |
| LXR-623 | 1.5 - 50 | Mouse | Reduction of atherosclerosis |
| GW3965 | 10 - 30 | Mouse | Increased cholesterol efflux |
| T0901317 | 10 - 50 | Mouse | Inhibition of atherosclerosis |
Note: These dose ranges are for reference and the optimal dose for LXR-623 in a specific experimental model should be determined empirically.
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range for LXR-623 in a specific mouse model.
Methodology:
-
Animal Model: Select the appropriate mouse strain and disease model for your study.
-
Group Allocation: Divide animals into at least 4-5 groups (n=3-5 mice per group), including a vehicle control group.
-
Dose Selection: Based on literature, a starting dose range could be 5, 15, and 50 mg/kg.
-
Formulation and Administration: Prepare LXR-623 in a suitable vehicle (see Protocol 2) and administer via the chosen route (e.g., oral gavage) once daily for 5-7 days.
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Perform daily clinical observations, paying close attention to signs of CNS toxicity (see Troubleshooting Issue 2).
-
A scoring system for clinical signs can be implemented to quantify toxicity.
-
-
Endpoint Analysis: At the end of the study, collect blood for PK analysis and tissues of interest for PD marker analysis (e.g., qPCR for ABCA1, ABCG1).
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-15% loss in body weight.
Protocol 2: Formulation and Administration of LXR-623 for Oral Gavage
Objective: To prepare a homogenous and stable formulation of LXR-623 for oral administration in mice.
Materials:
-
LXR-623 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).
-
Initial Dissolution: Prepare a stock solution of LXR-623 in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved. Sonication may be used to aid dissolution.
-
Vehicle Preparation (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the LXR-623 DMSO stock solution to the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is clear.
-
Finally, add the sterile saline and vortex to create a homogenous solution or suspension.
-
-
Administration:
-
Ensure the formulation is at room temperature and well-mixed before each administration.
-
Administer the calculated volume to each mouse using a proper-sized oral gavage needle.
-
Always include a vehicle-only control group in your experiment.
-
Visualizations
Caption: LXR-623 Signaling Pathway.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Logic for In Vivo Experiments.
Potential off-target effects of MRK-623
Technical Support Center: RMC-6236
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the investigational RAS(ON) multi-selective inhibitor, RMC-6236 (Daraxonrasib). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RMC-6236?
RMC-6236 is a first-in-class, potent, and orally bioavailable RAS-selective tri-complex inhibitor.[1] It targets the active, GTP-bound state of RAS proteins (RAS(ON)).[2][3][4][5] Unlike inhibitors that target the inactive state, RMC-6236 functions as a molecular glue, inducing a non-physiological protein complex between RAS(ON) and cyclophilin A.[2][6] This action blocks the interaction of RAS(ON) with its downstream effectors, thereby suppressing signaling pathways critical for cell proliferation, survival, and differentiation, such as the RAF/MEK/ERK pathway.[2][6] This mechanism allows it to inhibit multiple RAS isoforms, including those with mutations at key hotspots like G12, G13, and Q61.[1]
Q2: What are the potential on-target and off-target effects of RMC-6236 observed in clinical trials?
The primary effects of RMC-6236 are considered "on-target" and stem from the inhibition of the central RAS signaling pathway in both tumor and normal tissues.[6] In clinical trials, these effects manifest as treatment-related adverse events (TRAEs). The most common TRAEs are generally low to moderate in severity and include rash, diarrhea, nausea, stomatitis, and mucositis.[6][7][8] While these are technically on-target effects, they are crucial considerations for experimental design and patient management.
Importantly, clinical data for RMC-6236 have not shown safety signals indicating a high risk of hepatotoxicity, an adverse effect that has been associated with some KRAS G12C(OFF) inhibitors.[1]
Q3: What are some of the reported treatment-related adverse events (TRAEs) and their frequencies?
Data from the Phase 1 RMC-6236-001 trial show that the majority of TRAEs were Grade 1 or 2.[8] The table below summarizes the most common TRAEs.
| Adverse Event (Treatment-Related) | Any Grade Frequency | Grade 3 or Higher Frequency |
| Rash | 87% | 6% |
| Diarrhea | 46% | 2% |
| Nausea | 43% | 0% |
| Stomatitis or Mucositis | 38% | 2% |
| Vomiting | 28% | 0% |
| Fatigue | 17% | 1% |
| Thrombocytopenia | 11% | 2% |
| Paronychia | 10% | 0% |
Data from previously treated patients with pancreatic ductal adenocarcinoma (PDAC).[7]
Dose interruptions and reductions due to TRAEs have been reported in 27% and 11% of patients, respectively.[7]
Q4: What is the reported clinical activity of RMC-6236 in preclinical and clinical studies?
RMC-6236 has demonstrated potent anti-cancer activity in preclinical models, leading to significant tumor regressions in xenograft models of various cancer types with KRAS mutations.[3][9]
In the Phase 1/1b clinical trial (RMC-6236-001), RMC-6236 has shown promising anti-tumor effects in patients with previously treated non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[1]
| Cancer Type | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NSCLC | KRAS G12X mutations | 38% | 85% |
| PDAC | KRAS G12X mutations | 20% | 87% |
Data from efficacy-evaluable patients in the RMC-6236-001 trial.[1]
Experimental Protocols
General Protocol for In Vitro Cellular Proliferation Assay
This is a generalized protocol for assessing the effect of RMC-6236 on the proliferation of cancer cell lines.
-
Cell Culture: Culture RAS-addicted cell lines (e.g., those with KRAS G12D or G12V mutations) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of RMC-6236 in the appropriate vehicle (e.g., DMSO). Treat the cells with a range of concentrations of RMC-6236. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Use a suitable method to assess cell viability, such as a resazurin-based assay or a luminescent ATP-based assay.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve to determine the EC50 value.
Visualizations
Caption: Mechanism of action of RMC-6236.
Caption: Generalized workflow for a Phase 1 clinical trial of RMC-6236.
References
- 1. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 2. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. aacr.org [aacr.org]
- 6. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. biospace.com [biospace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MRK-623 Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of MRK-623 in solution. The information is based on the chemical properties of the core functional groups of this compound: a piperazine (B1678402) ring, a sulfonamide group, and a pyridine (B92270) ring.
Troubleshooting Guide
Researchers may encounter several stability-related issues when working with this compound in solution. This guide provides systematic approaches to identify and resolve these common problems.
Issue 1: Precipitation or Cloudiness of this compound Solution
Possible Causes:
-
Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system.
-
pH Effects: The pH of the solution may be close to the isoelectric point of this compound, minimizing its solubility.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage can lead to precipitation.
-
Salt Formation/Degradation: Interaction with buffer salts or degradation of the compound can result in less soluble species.
Troubleshooting Steps:
-
Verify Solubility: Consult available solubility data or perform a preliminary solubility assessment in various solvents.
-
Adjust pH: Modify the pH of the solution. For compounds with basic nitrogens (like the piperazine and pyridine rings), acidification usually increases solubility. For acidic protons (like the sulfonamide NH), a more basic pH may improve solubility. Determining the pKa of this compound is recommended for precise pH optimization.
-
Co-solvents: Consider the use of a co-solvent system (e.g., DMSO/water, ethanol/water) to enhance solubility.
-
Temperature Control: If precipitation occurs upon cooling, consider preparing a more dilute stock solution or storing it at a controlled room temperature (if stability permits).
-
Filter the Solution: If the issue is minor particulate matter, filtering the solution through a 0.22 µm filter can clarify it.
Issue 2: Loss of Potency or Inconsistent Results Over Time
Possible Causes:
-
Chemical Degradation: this compound may be undergoing hydrolysis, oxidation, or photodegradation.
-
Adsorption to Surfaces: The compound may adsorb to the surface of storage containers, especially at low concentrations.
Troubleshooting Steps:
-
Investigate Degradation Pathways:
-
Hydrolysis: The sulfonamide group in this compound can be susceptible to hydrolysis, particularly under acidic conditions. Consider using neutral or slightly basic buffers.
-
Oxidation: The piperazine ring is prone to oxidation.[1][2][3][4] To mitigate this, degas solvents, use antioxidants (e.g., ascorbic acid, BHT), and avoid unnecessary exposure to air.
-
Photodegradation: The pyridine ring and sulfonamides can be light-sensitive.[1][2][5][6][7] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
Optimize Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to slow down degradation rates. For short-term storage, refrigeration (2-8°C) may be adequate, but qualification is necessary. Phenyl piperazines, a related class of compounds, have shown degradation even when refrigerated over extended periods.[4]
-
Inert Atmosphere: For highly sensitive solutions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Use Low-Adsorption Containers: For dilute solutions, consider using low-protein-binding tubes or silanized glassware to minimize adsorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound instability in solution?
A1: Based on its chemical structure, the primary potential drivers of instability for this compound are:
-
Hydrolysis of the sulfonamide bond, which can be catalyzed by acidic or basic conditions.
-
Oxidation of the electron-rich piperazine ring.
-
Photodegradation due to the presence of the pyridine ring and sulfonamide group, which can absorb UV light.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: How should I store my this compound solutions?
A3: For optimal stability:
-
Stock Solutions (in organic solvent): Store in tightly sealed, amber glass vials at -20°C or -80°C.
-
Aqueous Working Solutions: Prepare fresh before each experiment. If short-term storage is necessary, keep at 2-8°C and protect from light. Avoid repeated freeze-thaw cycles. Storing samples at room temperature should be avoided.[4]
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the gold standard. This involves:
-
Initial Analysis: Analyze the freshly prepared solution to establish a baseline (t=0) for purity and concentration.
-
Time-Point Analysis: Store aliquots of the solution under the desired conditions (e.g., 4°C, room temperature, protected from light, exposed to light) and analyze them at various time points (e.g., 24h, 48h, 1 week).
-
Data Evaluation: Compare the peak area of this compound and look for the appearance of new peaks, which would indicate degradation products. A decrease in the main peak area signifies degradation.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To determine suitable solvents for this compound.
Materials:
-
This compound solid
-
A selection of common laboratory solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol, Methanol, Acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of a solvent (e.g., 100 µL) to each tube.
-
Vortex the tubes for 1-2 minutes.
-
Visually inspect for dissolution.
-
If not fully dissolved, add another measured volume of the solvent and repeat vortexing.
-
Continue this process until the compound is fully dissolved or a maximum solvent volume is reached.
-
Calculate the approximate solubility in mg/mL.
-
For any solutions that appear cloudy, centrifuge to distinguish between poor solubility and particulate matter.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound stock solution
-
0.1 M HCl, 1 M HCl
-
0.1 M NaOH, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
Photostability chamber or a UV lamp
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature.
-
Oxidation: Mix the this compound stock solution with 3% H₂O₂. Incubate at room temperature.
-
Photodegradation: Expose the this compound stock solution to a controlled light source (e.g., ICH-compliant photostability chamber). Include a dark control (wrapped in foil) stored under the same conditions.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by HPLC.
-
Evaluation: Compare the chromatograms to identify degradation products and the conditions under which this compound is least stable.
Data Presentation
Table 1: Predicted Stability Profile of this compound Based on Functional Groups
| Functional Group | Potential Degradation Pathway | Recommended Mitigation Strategies |
| Piperazine | Oxidation | - Store under inert gas- Use antioxidants- Degas solvents |
| Sulfonamide | Hydrolysis (acid/base catalyzed) | - Maintain pH near neutral- Avoid strong acids/bases |
| Pyridine | Photodegradation | - Protect from light (amber vials, foil)- Use photostable excipients |
Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for this compound solution instability.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in solution.
References
- 1. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
How to minimize MRK-623 off-target binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and minimizing potential off-target binding of LXR-623, a potent Liver X Receptor (LXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is LXR-623 and what are its primary targets?
LXR-623 is a novel, orally bioavailable agonist of Liver X Receptors (LXRs), with potent activity towards both LXR-α and LXR-β isoforms.[1] Its IC50 values are approximately 179 nM for LXR-α and 24 nM for LXR-β.[1] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. Upon activation by agonists like LXR-623, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to modulate their expression.[2]
Q2: What are the known on-target effects of LXR-623?
In vitro studies have shown that LXR-623 suppresses the expression of the low-density lipoprotein receptor (LDLR) and increases the expression of the ABCA1 efflux transporter.[1] This leads to a reduction in cellular cholesterol content and can induce cell death in cancer cells, such as glioblastoma.[1][2] In vivo, LXR-623 has been shown to be absorbed rapidly, with a long terminal half-life, and it can cross the blood-brain barrier.[1][3]
Q3: What are off-target effects and why are they a concern for a potent agonist like LXR-623?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological targets.[4] For a potent agonist like LXR-623, off-target binding could lead to unintended biological consequences, cellular toxicity, or misleading experimental results.[4][5] Identifying and minimizing these effects is crucial for accurate interpretation of research data and for the development of safe and effective therapeutics.
Troubleshooting Guide: Minimizing Off-Target Binding
This guide provides a systematic approach to identifying and mitigating potential off-target effects of LXR-623 in your experiments.
Issue 1: Unexpected or inconsistent cellular phenotypes are observed.
Possible Cause: The observed phenotype may be a result of LXR-623 binding to unintended targets.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that LXR-623 is engaging its intended LXR targets in your experimental system. This can be done by measuring the expression of known LXR target genes.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the minimal effective concentration of LXR-623 that elicits the desired on-target phenotype.[4] Using the lowest effective concentration can help minimize off-target effects.[5]
-
Orthogonal Validation: Use a structurally different LXR agonist to see if it reproduces the same phenotype. If the phenotype is consistent across different agonists, it is more likely to be an on-target effect.[4]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a dominant-negative LXR mutant. This should rescue the on-target effects but not the off-target effects.[5]
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
Possible Cause: The observed cytotoxicity may be due to off-target kinase inhibition or other unintended interactions.
Troubleshooting Steps:
-
Kinome-Wide Selectivity Screen: To investigate potential off-target kinase inhibition, perform a kinome-wide selectivity screen. This will identify any unintended kinase targets of LXR-623.[5]
-
Test Structurally Distinct Agonists: If cytotoxicity persists with different LXR agonists that have different chemical scaffolds but the same target, it may indicate that the cytotoxicity is an on-target effect.[5]
-
Compound Solubility Check: Ensure that LXR-623 is fully soluble in your cell culture media. Compound precipitation can lead to non-specific effects and cytotoxicity.[5] Always use a vehicle control to ensure the solvent is not causing toxicity.[5]
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
Objective: To confirm on-target engagement of LXR-623 by measuring the expression of known LXR target genes (e.g., ABCA1, ABCG1).[3]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with a range of LXR-623 concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).[1]
-
RNA Isolation: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent increase in the expression of LXR target genes will confirm on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of LXR-623 to its target protein in intact cells.[4]
Methodology:
-
Cell Treatment: Treat intact cells with LXR-623 at various concentrations or with a vehicle control.[4]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of LXR-623 is expected to stabilize the LXR protein, making it more resistant to thermal denaturation.[4]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[4]
-
Protein Quantification: Collect the supernatant and quantify the amount of LXR protein remaining in the soluble fraction using Western blot or other protein detection methods.[4]
-
Data Analysis: Plot the amount of soluble LXR protein as a function of temperature for both the vehicle and LXR-623-treated samples.[4] A shift in the melting curve indicates target engagement.
Data Presentation
Table 1: On-Target vs. Potential Off-Target Effects of LXR Agonists
| Effect Category | On-Target Effects (LXR-mediated) | Potential Off-Target Effects |
| Lipid Metabolism | ↑ ABCA1, ABCG1 expression↓ LDLR expression↑ Cholesterol efflux | Inhibition of lipid-modifying enzymes |
| Inflammation | Anti-inflammatory gene expression | Modulation of unintended signaling pathways |
| Cell Proliferation | Inhibition of cancer cell growth (e.g., GBM) | Non-specific cytotoxicity |
| Gene Expression | Regulation of LXR target genes | Alteration of gene expression via non-LXR pathways |
Visualizations
Caption: LXR-623 signaling and potential off-target interaction.
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Troubleshooting high cytotoxicity of LXR-623.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: MRK-623 (LXR-623) Preclinical Safety & Toxicity
Disclaimer: The development of MRK-623, also known as LXR-623 or WAY-252623, was discontinued (B1498344) following Phase 1 clinical trials due to observations of central nervous system (CNS)-related adverse events in healthy volunteers.[1][2] Detailed preclinical toxicology reports are not extensively available in the public domain. This resource provides a summary of the known information from published preclinical efficacy and clinical studies to guide researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LXR-623) and what is its mechanism of action?
This compound is a synthetic, orally bioavailable agonist of the Liver X Receptor (LXR), with a higher affinity for LXR-β over LXR-α.[3][4][5] LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[6][7][8][9] By activating LXR, this compound was investigated for its potential in treating atherosclerosis.[1][2][6]
Q2: Why was the clinical development of this compound (LXR-623) discontinued?
The development of this compound was halted due to the observation of central nervous system (CNS)-related adverse events at the highest doses tested in a single ascending-dose Phase 1 clinical trial involving healthy participants.[1][2] The specific nature and severity of these adverse events are not fully detailed in publicly available literature.
Q3: What is known about the preclinical safety and toxicity of this compound (LXR-623) in animal models?
While comprehensive toxicology data such as No-Observed-Adverse-Effect-Level (NOAEL) from dedicated studies are not publicly available, some insights can be gathered from preclinical efficacy studies:
-
Atherosclerosis Models (Mouse and Rabbit): In mouse models of atherosclerosis, this compound was shown to reduce the progression of atherosclerotic lesions.[6][7][10] Notably, in one study, this was achieved without an increase in hepatic lipogenesis, a common side effect of other LXR agonists.[7] In rabbits, this compound also reduced atherosclerosis progression and, in combination with simvastatin, induced plaque regression.[6]
-
Glioblastoma Model (Mouse): In a mouse model of glioblastoma, orally administered this compound demonstrated the ability to cross the blood-brain barrier and selectively kill tumor cells, leading to tumor regression and prolonged survival.[5][11] This study reported minimal activity in peripheral tissues and no obvious signs of toxicity in normal brain cells.[11]
-
Non-Human Primates (Cynomolgus Monkeys): In a 28-day study, this compound significantly reduced total and LDL cholesterol.[7] However, transient increases in circulating triglycerides and liver enzymes were observed, which returned to baseline levels over the course of the study.[7]
Q4: Are there any known off-target effects of this compound (LXR-623)?
The available literature primarily focuses on its activity as an LXR agonist. Whether the CNS effects observed in the clinical trial were due to an on-target (LXR-mediated) or off-target effect is not definitively established in the public domain.[10]
Troubleshooting Guide for Preclinical Experiments
This guide is intended to help researchers anticipate and troubleshoot potential issues during in vivo experiments with this compound or similar LXR agonists, based on the known pharmacology and reported findings.
| Potential Issue | Possible Cause | Recommended Action |
| Unexpected Animal Behavior or Neurological Signs | As CNS adverse events were the cause for clinical discontinuation, this compound can penetrate the blood-brain barrier.[5][11] Observed effects could be on-target LXR-mediated effects in the brain or off-target neurotoxicity. | Implement a functional observational battery (FOB) to systematically monitor for neurological and behavioral changes. Consider including a dose-response assessment for these endpoints. If such signs are observed, document them thoroughly and consider dose reduction or discontinuation. |
| Elevated Liver Enzymes or Plasma Triglycerides | Activation of LXR, particularly LXR-α in the liver, is known to stimulate lipogenesis, which can lead to hypertriglyceridemia and hepatic steatosis.[2][9] Transient elevations were noted in non-human primates.[7] | Routinely monitor plasma lipid profiles (triglycerides, total cholesterol, LDL, HDL) and liver function markers (e.g., ALT, AST). Consider including histopathological examination of the liver at the end of the study. |
| Lack of Efficacy on Atherosclerotic Lesions | Inadequate dosing, poor bioavailability in the specific animal model, or differences in LXR signaling pathways between species. | Confirm compound formulation and stability. Conduct pharmacokinetic studies to ensure adequate exposure. Measure the expression of known LXR target genes (e.g., ABCA1, ABCG1) in a relevant tissue (like peripheral blood cells) to confirm target engagement.[12] |
| Variable Response Between Animals | Genetic variability within the animal strain, differences in gut microbiome affecting metabolism, or inconsistencies in dosing administration. | Ensure use of a well-characterized, isogenic animal strain. Standardize housing, diet, and experimental procedures. For oral dosing, ensure accurate administration and consider monitoring for signs of gastrointestinal distress. |
Data Summary
Due to the limited availability of public data from dedicated preclinical toxicology studies, a comprehensive quantitative summary is not possible. The following table provides a qualitative overview based on published efficacy studies.
Table 1: Summary of Preclinical Findings for this compound (LXR-623)
| Animal Model | Study Context | Key Findings | Reported Safety/Toxicity Observations |
| Mouse (LDLR-/-) | Atherosclerosis | Reduced lesion progression.[7][10] | No associated increase in hepatic lipogenesis.[7] |
| Rabbit | Atherosclerosis | Reduced lesion progression; induced plaque regression with simvastatin.[6] | Non-significant effects on total cholesterol, LDL-cholesterol, and triglycerides at the tested doses.[6] |
| Mouse (Glioblastoma Xenograft) | Oncology | Crossed blood-brain barrier; induced tumor regression and prolonged survival.[5][11] | Selective against GBM cells with minimal activity in peripheral tissues and no obvious toxicity to normal brain cells.[11] |
| Cynomolgus Monkey | Lipid-lowering | Reduced total and LDL cholesterol.[7] | Transient increases in circulating triglycerides and liver enzymes that returned to baseline.[7] |
| Rat, Hamster | Lipid-lowering | Neutral lipid effects in hamsters.[5] Upregulation of LXR target genes in rat peripheral blood cells.[5] | Specific toxicity data not reported in these contexts. |
Methodologies and Visualizations
Experimental Protocols
Detailed protocols for formal toxicology studies of this compound are not publicly available. Researchers should refer to standard guidelines from regulatory bodies (e.g., FDA, OECD) for designing preclinical safety studies. A general workflow for a non-rodent repeat-dose toxicity study is outlined below.
Experimental Workflow: General Repeat-Dose Toxicity Study
Caption: General workflow for a preclinical repeat-dose toxicity study.
Signaling Pathway: LXR-Mediated Gene Regulation
Caption: Simplified LXR signaling pathway activated by this compound.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Research Compounds in DMSO
Disclaimer: The information provided in this technical support center is intended as a general guide for researchers, scientists, and drug development professionals. The initial query for "MRK-623" yielded information for multiple compounds. As the exact identity of the compound of interest is unclear, this guide addresses the common challenge of poor solubility for research compounds, such as kinase inhibitors, in Dimethyl Sulfoxide (B87167) (DMSO). The protocols and recommendations provided herein should be adapted to the specific characteristics of your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in DMSO?
Poor solubility in DMSO can be attributed to several factors, including the compound's intrinsic properties such as high lipophilicity and high melting point.[1] While DMSO is a powerful and widely used solvent for creating high-concentration stock solutions, some compounds may still exhibit limited solubility.[2][3] Additionally, the purity and water content of the DMSO can affect its solvating power; always use high-purity, anhydrous DMSO to minimize these effects.[2][4]
Q2: What are the immediate steps I can take if my compound is poorly soluble in DMSO?
If you observe poor solubility, you can try the following immediate steps:
-
Vortexing and Sonication: Ensure the sample is thoroughly mixed by vortexing for 1-2 minutes. If the solid still does not dissolve, sonicating the vial in a water bath for 5-10 minutes can help break down aggregates and enhance dissolution.[2][5]
-
Gentle Heating: Gently warming the solution to 37-50°C can increase the solubility of some compounds.[5] However, it is crucial to first confirm the thermal stability of your compound to avoid degradation.
Q3: Are there alternative solvents to DMSO for preparing stock solutions?
Yes, if a compound remains insoluble in DMSO, several alternative organic solvents can be considered, depending on the compound's properties and the requirements of your downstream experiments.[2] It is essential to ensure that the chosen solvent is compatible with your assay.[2] Some common alternatives include:
Troubleshooting Guide
Issue: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.
This is a common issue that arises when the kinetic solubility of the compound is exceeded in the aqueous medium.[7]
-
Can I lower the final concentration? Yes, the most direct approach is to work with a lower final concentration of the compound in your assay.[7]
-
How can I improve solubility in the aqueous buffer?
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help keep the compound in solution.[7]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final solution can improve solubility.[7][8]
-
-
What if I still see precipitation over time? If the solution becomes cloudy during the experiment, it indicates that the compound is slowly precipitating. To address this, consider preparing fresh dilutions from your stock solution immediately before each experiment and avoid storing diluted solutions.[7]
Alternative Solvents and Their Properties
For researchers encountering persistent solubility issues with DMSO, the following table summarizes key properties of alternative solvents.
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 189 | 18.5 | A universal solvent for high-concentration stocks; hygroscopic.[2][9] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | -24 | A powerful solvent, but its compatibility with all assay types should be verified.[2] |
| Dimethylacetamide (DMA) | 165 | -20 | Another strong aprotic solvent; check for assay interference.[2] |
| Ethanol | 78.37 | -114 | Less polar than DMSO; often used as a co-solvent.[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound
-
Calculation: Determine the mass of the compound required to achieve a 10 mM stock concentration in your desired volume.
-
Weighing: Accurately weigh the solid compound powder and place it into a sterile, light-protected vial (e.g., an amber glass vial).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (or an alternative solvent).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[2]
-
Gentle Heating (optional and with caution): If solubility is still an issue, heat the solution in a water bath at a controlled temperature (e.g., 37°C), ensuring the compound is heat-stable.
-
Storage: Once fully dissolved, store the stock solution as recommended for the compound, often in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Visualizations
Caption: Workflow for addressing poor compound solubility.
Caption: A generic kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Best Practices for Storing Small Molecule Inhibitors
Disclaimer: Specific storage and handling information for a compound labeled "MRK-623" is not publicly available. This guide provides best practices for the storage of small molecule inhibitors in a research setting. Researchers should always consult the product-specific datasheet and Certificate of Analysis (CofA) for detailed instructions.[1]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper storage and handling of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store a new small molecule inhibitor upon receipt?
A1: Most small molecule inhibitors are shipped at room temperature, which is acceptable for the short duration of transit. Upon receipt, you should always refer to the manufacturer's product label or Technical Data Sheet (TDS) for specific long-term storage instructions.[1] As a general guideline, compounds are often stored at -20°C for long-term stability.[1][2]
Q2: What is the best way to handle the compound before first use?
A2: Before opening the vial for the first time, it is recommended to centrifuge it to ensure all the powder is collected at the bottom.[1][2] This is especially important for small quantities to avoid loss of material that may be adhering to the cap or walls of the vial.[2] When you are ready to use a peptide, it's best to let the vial warm to room temperature in a desiccator first.
Q3: How do I choose the right solvent for my compound?
A3: The choice of solvent is critical for the stability and solubility of the inhibitor.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic small molecules for in vitro experiments.[2] However, always check the product datasheet for recommended solvents and solubility information.[2][3] If using DMSO, it's advisable to use a fresh, anhydrous grade, as DMSO can absorb moisture, which may lead to compound degradation or precipitation.[4]
Q4: Should I make a stock solution and how should I store it?
A4: Yes, preparing a concentrated stock solution is a common practice. Once prepared, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1][2]
Q5: How long can I store the compound in different forms?
A5: The stability of a compound varies depending on its form (powder or solution) and storage conditions. The following table summarizes general stability guidelines.
| Form | Storage Temperature | General Stability |
| Powder | -20°C | Up to 3 years[1][2] |
| Powder | 4°C | Up to 2 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] |
Q6: What are the ideal environmental conditions for long-term storage?
A6: For optimal long-term stability, compounds should be stored in an environment that is:
-
Moisture-free: To prevent hydration and degradation.[4]
-
Oxygen-free: To avoid oxidation of sensitive compounds.[4]
-
Dark: To protect light-sensitive molecules from UV damage.[4]
Troubleshooting Guide
Q1: My compound has precipitated out of solution. What should I do?
A1: Precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Check Solvent: Ensure you are using the recommended solvent and that it is of high purity (e.g., anhydrous DMSO).
-
Warm Gently: You can try gently warming the solution (not exceeding 50°C) to help redissolve the compound.[2]
-
Sonication: Mild sonication can also aid in redissolving precipitated material.
-
Review Dilution Method: When diluting a DMSO stock solution into an aqueous buffer, it's best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium to prevent the organic compound from crashing out.
Q2: I'm seeing inconsistent results in my experiments. Could it be my stored compound?
A2: Yes, improper storage can lead to compound degradation and affect experimental reproducibility.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Using single-use aliquots is crucial.[1]
-
Verify Concentration: If the solvent has absorbed moisture, the concentration of your stock solution may be diluted.[4] Consider performing a quality control check on your compound.
-
Light and Air Exposure: Ensure that light- or air-sensitive compounds are handled appropriately to prevent decomposition.[3]
Q3: How can I prevent moisture from contaminating my compound and solutions?
A3: Moisture can significantly impact compound stability, especially when dissolved in hygroscopic solvents like DMSO.[4]
-
Use Anhydrous Solvents: Always use fresh, high-purity anhydrous solvents.
-
Proper Sealing: Ensure vials are tightly sealed.
-
Desiccator: When bringing vials from cold storage, allow them to equilibrate to room temperature in a desiccator before opening to prevent condensation from forming inside the vial.
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
This protocol can be adapted to test the stability of a small molecule inhibitor under your specific storage conditions.
-
Prepare Stock Solution: Dissolve the compound in the chosen solvent (e.g., DMSO) to create a concentrated stock solution.
-
Aliquot: Dispense the stock solution into multiple small, tightly sealed vials for single use.
-
Initial Analysis (Time 0): Immediately after preparation, take one aliquot for initial analysis. Use a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the purity and concentration.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot and repeat the HPLC analysis.
-
Data Comparison: Compare the purity and concentration at each time point to the initial "Time 0" data to assess the degradation of the compound over time.
Visualizations
Caption: Decision workflow for storing a new small molecule inhibitor.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
Validation & Comparative
Validating the GABAA Receptor Activity of MRK-623: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the γ-aminobutyric acid type A (GABAA) receptor activity of MRK-623 against other well-characterized GABAA receptor modulators. The data presented herein is compiled from publicly available preclinical research to facilitate an objective evaluation of this compound's pharmacological profile.
Introduction to this compound and GABAA Receptor Modulation
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its activity is modulated by a variety of endogenous and exogenous ligands, making it a critical target for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders.
This compound is a novel compound that has been identified as a high-affinity agonist for various subtypes of the GABAA receptor. Understanding its specific binding affinity, potency, and efficacy at different α-subunit-containing receptors is crucial for predicting its potential therapeutic effects and side-effect profile. This guide compares this compound to established GABAA receptor modulators: the classical benzodiazepine (B76468) Diazepam, and the subtype-selective compounds L-838,417 and TPA-023.
Comparative Pharmacological Data
The following table summarizes the binding affinity (Ki), potency (EC50), and efficacy of this compound and comparator compounds at different GABAA receptor α subtypes. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of GABA max potentiation) |
| This compound | α1 | 0.85[1] | Data Not Available | Data Not Available |
| α2 | 3.7[1] | Data Not Available | Data Not Available | |
| α3 | 4.0[1] | Data Not Available | Data Not Available | |
| α5 | 0.53[1] | Data Not Available | Data Not Available | |
| Diazepam | α1β2γ2 | ~17 | 26 - 72 | Potentiates GABA-activated currents by 250-300%[1] |
| α2β2γ2 | ~10 | Data Not Available | Biphasic potentiation, up to ~400%[2] | |
| α3β3γ2 | Data Not Available | Data Not Available | Data Not Available | |
| α5β2γ2 | Data Not Available | Data Not Available | Biphasic potentiation, up to ~350%[2] | |
| L-838,417 | α1β3γ2 | 0.79[3] | Antagonist | 2% (relative to chlordiazepoxide)[4] |
| α2β3γ2 | 0.67[3] | Partial Agonist | 43% (relative to chlordiazepoxide)[4] | |
| α3β3γ2 | 0.67 | Partial Agonist | 43% (relative to chlordiazepoxide)[4] | |
| α5β3γ2 | 2.25[3] | Partial Agonist | 39% (relative to chlordiazepoxide)[4] | |
| TPA-023 | α1 | 0.41 | Antagonist | 0% (relative to chlordiazepoxide)[4] |
| α2 | 0.25 | Partial Agonist | 11% (relative to chlordiazepoxide)[4] | |
| α3 | 0.19 | 1.7[1][2] | 21% (relative to chlordiazepoxide)[4] | |
| α5 | 0.33 | Antagonist | 5% (relative to chlordiazepoxide)[4] |
Note: Direct comparison of efficacy values can be challenging due to variations in experimental systems and reference compounds.
Experimental Protocols for GABAA Receptor Activity Validation
The validation of a compound's activity at the GABAA receptor involves a series of in vitro assays designed to characterize its binding, potency, and functional effects.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor, commonly the benzodiazepine site.
Detailed Protocol:
-
Membrane Preparation: Whole brains (excluding cerebellum) from rodents are homogenized in a buffered solution (e.g., Na-K phosphate (B84403) buffer, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Incubation: A specific concentration of a radiolabeled ligand, such as [3H]Flunitrazepam (typically 1 nM), is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Diazepam) to determine the amount of non-specific binding of the radioligand.
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are then washed to remove unbound radioligand.
-
Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
Electrophysiological techniques directly measure the functional consequences of a compound's interaction with the GABAA receptor by recording the flow of chloride ions through the channel.
Detailed Protocol:
-
Cell Preparation: Oocytes from Xenopus laevis or mammalian cell lines (e.g., HEK293) are engineered to express specific subtypes of the GABAA receptor (e.g., α1β2γ2, α2β2γ2, etc.).
-
Recording Setup: A microelectrode is used to clamp the voltage across the cell membrane. A second electrode measures the current flowing across the membrane.
-
GABA Application: A baseline current is established, and then a known concentration of GABA is applied to the cell, causing the GABAA receptor channels to open and an inward chloride current to be recorded.
-
Compound Application: The test compound is co-applied with GABA to determine its effect on the GABA-induced current. Positive allosteric modulators will potentiate the current, while antagonists will have no effect, and inverse agonists will reduce the current.
-
Data Analysis: The concentration-response curve for the test compound is generated by applying a range of concentrations. From this curve, the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximal potentiation of the GABA response) are determined.
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay
The FLIPR assay is a high-throughput method that measures changes in cell membrane potential in response to GABAA receptor activation.
Detailed Protocol:
-
Cell Plating: Cells stably expressing the GABAA receptor of interest are plated in a multi-well microplate.
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential.
-
Compound Addition: The microplate is placed in the FLIPR instrument, and the test compound is added to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence in each well over time. Activation of the GABAA receptor leads to chloride influx and hyperpolarization (or depolarization depending on the chloride gradient), which is detected as a change in fluorescence.
-
Data Analysis: The magnitude of the fluorescence change is proportional to the activity of the compound. Concentration-response curves are generated to determine the EC50 of the test compound.
Visualizing Key Pathways and Workflows
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway.
Experimental Workflow for GABAA Receptor Modulator Validation
Caption: Experimental workflow for validation.
Comparative Analysis Logic
Caption: Logic for comparative analysis.
Conclusion
For a complete validation of its activity, further studies are required to determine its EC50 and maximal efficacy at each of the relevant GABAA receptor subtypes. Direct comparison with compounds like Diazepam, which exhibits broad efficacy, and subtype-selective modulators such as L-838,417 and TPA-023, will be essential to fully elucidate the therapeutic potential and possible side effects of this compound. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
- 1. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Guide to the LXR Agonist MRK-623 and Classical Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Liver X Receptor (LXR) agonist, MRK-623, and classical benzodiazepines. It is crucial to note at the outset that these two classes of compounds are fundamentally different in their molecular targets, mechanisms of action, and therapeutic indications. This document serves to highlight these differences, providing a clear understanding of their distinct pharmacological profiles supported by experimental data.
Introduction: Distinct Mechanisms for Distinct Pathologies
This compound (also known as LXR-623) is a synthetic agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Its therapeutic potential is being explored in areas such as atherosclerosis and certain types of cancer, like glioblastoma.
Classical benzodiazepines, on the other hand, are a class of psychoactive drugs that act as positive allosteric modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. Their primary effects are on the central nervous system (CNS), leading to anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.
This guide will delve into the specifics of their pharmacology, supported by quantitative data and experimental methodologies, to provide a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and a selection of classical benzodiazepines, highlighting their distinct receptor interaction profiles.
Table 1: Receptor Binding and Activity of this compound
| Compound | Target | Parameter | Value (nM) |
| This compound | LXR-α | IC50 | 179 |
| This compound | LXR-β | IC50 | 24 |
Table 2: Receptor Binding Affinities of Classical Benzodiazepines
| Compound | Target | Parameter | Value (Ki in nM) |
| Diazepam | GABA-A Receptor | Ki | Varies by subunit composition |
| Alprazolam | GABA-A Receptor | Kd | 4.6[1] |
| Lorazepam | GABA-A Receptor | Ki | High affinity, varies by subunit |
| Clonazepam | GABA-A Receptor | Ki | Varies by subunit composition |
Note: The binding affinities of benzodiazepines to the GABA-A receptor can vary depending on the specific subunit composition of the receptor complex.
Experimental Protocols
Characterization of LXR Agonist Activity: Luciferase Reporter Assay
A common method to determine the activity of LXR agonists like this compound is the luciferase reporter gene assay.[2][3]
Objective: To quantify the ability of a compound to activate LXR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured. These cells are then transiently transfected with two plasmids:
-
An LXR expression vector (containing the genetic code for LXRα or LXRβ).
-
A reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE).
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control. A known LXR agonist is often used as a positive control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for compound-induced gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed to release their contents. A luciferase substrate is added to the cell lysate.
-
Signal Quantification: The luciferase enzyme, if expressed, will catalyze a reaction that produces light (bioluminescence). The intensity of this light is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of LXR activation. The data is typically plotted as a dose-response curve to determine the EC50 of the compound.
Assessment of Anxiolytic Activity of Benzodiazepines: Elevated Plus-Maze (EPM)
The anxiolytic effects of benzodiazepines are frequently evaluated in rodents using the elevated plus-maze test.[4][5][6]
Objective: To assess the anxiety-reducing effects of a compound based on the animal's exploratory behavior.
Methodology:
-
Apparatus: The maze consists of four arms arranged in a plus shape, elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Animal Habituation: Rodents (rats or mice) are allowed to acclimate to the testing room before the experiment.
-
Drug Administration: Animals are administered the test benzodiazepine (B76468) (e.g., diazepam) or a vehicle control, typically via intraperitoneal injection, a set time before the test (e.g., 30 minutes).
-
Testing Procedure: Each animal is placed in the center of the maze, facing a closed arm. The animal is then allowed to freely explore the maze for a fixed period, usually 5 minutes.
-
Behavioral Recording: The animal's behavior is recorded by a video camera mounted above the maze.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Other measures, such as total distance traveled, are used to control for general changes in motor activity.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and classical benzodiazepines.
Caption: this compound Signaling Pathway.
Caption: Benzodiazepine Mechanism of Action.
Conclusion
This compound and classical benzodiazepines represent two distinct classes of pharmacological agents with unrelated mechanisms of action and therapeutic targets. This compound modulates cellular lipid metabolism through the activation of Liver X Receptors, with potential applications in metabolic and oncologic diseases. In contrast, benzodiazepines act on the central nervous system by enhancing the inhibitory effects of GABA at the GABA-A receptor, making them effective for anxiety, insomnia, and seizures. A thorough understanding of these fundamental differences is essential for researchers and clinicians in the field of drug discovery and development.
References
- 1. Characterization of [3H]alprazolam binding to central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
MRK-623 versus other α2/α3 selective GABAA modulators
An Objective Comparison of MRK-623 and Other α2/α3 Selective GABA-A Receptor Modulators
Introduction
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open an integral chloride channel, leading to hyperpolarization of the neuron and reduced excitability.[1][3] Classical benzodiazepines, such as diazepam, are non-selective positive allosteric modulators (PAMs) of GABA-A receptors, enhancing the effect of GABA. While effective anxiolytics, their utility is limited by side effects like sedation, amnesia, and dependence, which are primarily mediated by the α1 subunit.[4][5]
This has driven the development of subtype-selective modulators targeting the α2 and α3 subunits, which are associated with anxiolytic and anticonvulsant effects, while sparing the α1 subunit to avoid sedation.[4][6] This guide provides a comparative overview of this compound and other key α2/α3 selective modulators, including TPA023 (MK-0777), L-838,417, and TPA023B, presenting their performance based on available experimental data.
GABA-A Receptor Signaling Pathway
GABA-A receptors are pentameric structures assembled from a variety of subunits (α, β, γ). The binding of GABA to the interface between α and β subunits triggers the opening of the chloride ion (Cl-) channel.[1][3] Selective modulators bind to the benzodiazepine (B76468) site, located at the interface of the α and γ subunits, enhancing the receptor's response to GABA. By selectively targeting receptors containing α2 or α3 subunits, these compounds aim to produce anxiolysis without the sedative effects linked to the α1 subunit.
Comparative Data
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their binding affinity for various GABA-A receptor alpha subunits and their functional efficacy.
Table 1: In Vitro Binding Affinity (Ki, nM)
This table compares the dissociation constants (Ki) of the modulators at recombinant human GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1 | α2 | α3 | α4 | α5 | α6 | Reference(s) |
| This compound | 0.85 | 3.7 | 4.0 | - | 0.53 | - | [7][8] |
| TPA023 | 0.41 | 0.23 | 0.19 | 60 | 0.35 | 418 | [9] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 267 | 2.25 | 2183 | [10] |
| TPA023B | 2.0 | 1.8 | 1.8 | - | - | - | [7] |
Data presented for α1, α2, α3, α5 are for αxβ3γ2 subunit compositions. Data for α4 and α6 are for αxβ3δ.
Table 2: In Vitro Functional Efficacy
This table details the functional activity of each compound at different α subunits, typically measured via electrophysiology as the potentiation of a submaximal GABA concentration (e.g., EC20) relative to a full agonist like chlordiazepoxide or diazepam.
| Compound | α1 Efficacy | α2 Efficacy | α3 Efficacy | α5 Efficacy | Functional Profile | Reference(s) |
| This compound | - | Agonist | Agonist | Agonist | α2/α3/α5 Agonist | [7][8] |
| TPA023 | Antagonist (0%) | Partial Agonist (11%) | Partial Agonist (21%) | Antagonist (5%) | α2/α3 Selective Partial Agonist | [9][11][12] |
| L-838,417 | Antagonist / Negative Modulator | Partial Agonist | Partial Agonist | Partial Agonist | α1-sparing α2/α3/α5 Partial Agonist | [10][13] |
| TPA023B | Antagonist | Partial Agonist | Partial Agonist | - | α2/α3 Selective Partial Agonist | [14] |
Efficacy values for TPA023 are relative to chlordiazepoxide.
Table 3: Preclinical In Vivo Behavioral Effects
This table summarizes the outcomes of key preclinical studies designed to assess anxiolytic-like effects versus sedative/motor-impairing effects.
| Compound | Anxiolytic Model | Effective Anxiolytic Dose | Sedation/Ataxia Model | Sedative/Ataxic Dose | Key Findings | Reference(s) |
| TPA023 | Rat Fear-Potentiated Startle, Elevated Plus Maze | 0.1 - 1.0 mg/kg | Rat Rotarod | No effect up to 50x anxiolytic dose | Anxiolytic effects at doses that do not produce sedation. | [9][11][14] |
| L-838,417 | Rat Social Interaction Test | 1.0 mg/kg (adults) | Rat Locomotor Activity | ≥ 1 mg/kg | Anxiolytic effects observed, but may be accompanied by motor suppression at similar doses. | [10][15][16] |
| TPA023B | Primate Conditioned Emotional Response | 0.3 mg/kg | Primate Lever Pressing | No effect up to 10 mg/kg | Anxiolytic without motor impairment up to >99% receptor occupancy. | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are protocols for key experiments cited.
Radioligand Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity of a test compound for specific GABA-A receptor subtypes.
-
Methodology:
-
Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2).
-
Radioligand: [3H]flumazenil, a high-affinity benzodiazepine site antagonist, is used at a concentration near its Kd value.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound) in an appropriate buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Whole-Cell Patch Clamp Electrophysiology (for Efficacy)
-
Objective: To measure the functional modulation of GABA-induced currents by a test compound.
-
Methodology:
-
Cell Preparation: Oocytes or mammalian cells (e.g., HEK293) expressing the desired GABA-A receptor subtypes are used.
-
Recording: Whole-cell voltage-clamp recordings are made using a patch-clamp amplifier. Cells are held at a specific membrane potential (e.g., -60 mV).
-
GABA Application: A submaximal concentration of GABA (e.g., EC20, the concentration that produces 20% of the maximal response) is applied to elicit a baseline chloride current.
-
Compound Application: The test compound is co-applied with the same EC20 concentration of GABA.
-
Measurement: The potentiation of the GABA-induced current by the test compound is measured.
-
Data Analysis: Efficacy is expressed as the percentage of potentiation relative to that produced by a full agonist (e.g., chlordiazepoxide at a saturating concentration). An antagonist will produce no potentiation (0% efficacy).[9]
-
Summary of Modulator Profiles
The development of α2/α3-selective GABA-A modulators represents a significant effort to separate the anxiolytic properties of benzodiazepines from their unwanted sedative effects.
-
This compound: Data indicates high affinity for α1, α2, α3, and α5 subunits.[7][8] Its profile as a functional agonist at α2/α3 suggests potential for anxiolysis, but its high affinity and agonist activity at α1 and α5 may pose a risk for sedation, distinguishing it from more selective partial agonists.
-
TPA023 (MK-0777): This compound demonstrates excellent selectivity, acting as a partial agonist at α2/α3 while being an antagonist at α1 and α5 subunits.[9][12] This profile translated into a non-sedating anxiolytic in preclinical models and showed anxiolytic signals in human trials before development was halted due to preclinical toxicity.[6][11]
-
L-838,417: A key pharmacological tool, it is an α1-sparing partial agonist at α2, α3, and α5 subunits.[13] It reliably produces anxiolytic-like effects, though some studies suggest motor impairment can occur at doses similar to those required for anxiolysis, indicating a narrower therapeutic window compared to TPA023.[15][16]
-
TPA023B: Developed as a follow-up to TPA023, it also shows a desirable profile as an α2/α3 partial agonist and an α1 antagonist.[14] Preclinical and early clinical data suggest it is well-tolerated with a wide safety margin between anxiolytic effects and sedation.[14]
Conclusion
The comparison of this compound with other α2/α3 selective modulators highlights the nuanced structure-activity relationships that govern functional selectivity at GABA-A receptor subtypes. While this compound shows high affinity for the target receptors, its broader agonist profile across α1, α2, α3, and α5 subunits may not achieve the desired separation of anxiolytic and sedative effects as effectively as compounds like TPA023 and TPA023B. These latter compounds, which combine partial agonism at α2/α3 with antagonism at α1, represent a more refined approach to developing non-sedating anxiolytics. L-838,417 remains a critical research tool that helped validate this therapeutic strategy, demonstrating that targeting specific GABA-A receptor subtypes is a viable path toward safer and more tolerable treatments for anxiety disorders.
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TPA-023 - Wikipedia [en.wikipedia.org]
- 12. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-838,417 - Wikipedia [en.wikipedia.org]
- 14. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: KRM-II-81 versus Diazepam
An Important Note on MRK-623: The compound "this compound" does not appear in the scientific literature as a direct comparator to diazepam for anxiolytic or related effects. It is likely that this is a misidentification of another compound. Based on available research, this guide will compare diazepam with KRM-II-81 , a selective imidazodiazepine, for which direct preclinical comparative data exists. This comparison will address the likely interest in understanding the differences between a classical benzodiazepine (B76468) and a newer, more selective GABA-A receptor modulator.
This guide provides a detailed comparison of the preclinical efficacy of KRM-II-81, an α2/3 subunit-selective GABA-A receptor positive allosteric modulator, and diazepam, a non-selective benzodiazepine. The data presented here is intended for researchers, scientists, and drug development professionals interested in the evolution of GABAergic modulators.
Mechanism of Action: A Tale of Two Modulators
Diazepam, a cornerstone of anxiolytic therapy for decades, exerts its effects by binding non-selectively to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, or α5 subunits.[1][2][3] This broad activity spectrum contributes to its anxiolytic, sedative, myorelaxant, and anticonvulsant properties.[4][5] However, the lack of selectivity, particularly the activity at the α1 subunit, is also associated with undesirable side effects such as sedation and motor impairment.
In contrast, KRM-II-81 represents a more targeted approach. It is an imidazodiazepine that selectively binds to GABA-A receptors containing α2 and α3 subunits.[6][7] This selectivity is hypothesized to retain the anxiolytic and anticonvulsant effects while minimizing the sedative and motor-impairing liabilities associated with α1 subunit modulation.[7]
Quantitative Efficacy Comparison
The following table summarizes the comparative preclinical data for KRM-II-81 and diazepam in various models.
| Parameter | KRM-II-81 | Diazepam | Experimental Model | Source |
| Anxiolytic-like Effects | Effective | Effective | Elevated Plus Maze (Mice) | [7] |
| Anticonvulsant Activity | Effective | Effective | Pentylenetetrazol-induced seizures (Mice) | [7] |
| Sedation | Minimal | Significant | Rotorod Test (Mice) | [7] |
| Motor Impairment | Reduced Liability | Present | Rotorod Test (Mice) | [7] |
| Anti-nociceptive Effects | Present | Absent | Formalin Assay (Rats) | [7] |
| Antidepressant-like Effects | Present | Absent | Forced Swim Test (Mice) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Elevated Plus Maze (Anxiolytic Activity)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Measurement: Anxiolytic activity is indicated by a significant increase in the time spent and entries into the open arms, as this suggests a reduction in the natural aversion of rodents to open, exposed areas.
-
Drug Administration: Test compounds (KRM-II-81 or diazepam) or vehicle are administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
2. Rotorod Test (Motor Coordination and Sedation)
-
Apparatus: A rotating rod that accelerates over a set period.
-
Procedure: Mice are placed on the rotating rod, and the latency to fall off is measured.
-
Measurement: A decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment and/or sedation.
-
Drug Administration: Compounds are administered prior to the test, similar to the elevated plus maze protocol.
3. Pentylenetetrazol (PTZ)-Induced Seizure Model (Anticonvulsant Activity)
-
Procedure: A sub-convulsive dose of PTZ, a GABA-A receptor antagonist, is administered to induce seizures in rodents.
-
Measurement: The ability of the test compound to prevent or delay the onset of seizures, or to reduce their severity, is measured.
-
Drug Administration: KRM-II-81 or diazepam is administered prior to the PTZ challenge.
4. Formalin Assay (Nociception)
-
Procedure: A dilute solution of formalin is injected into the paw of a rat, which induces a biphasic pain response (an early acute phase and a later inflammatory phase).
-
Measurement: The time the animal spends licking or biting the injected paw is quantified. A reduction in this behavior indicates an anti-nociceptive effect.
-
Drug Administration: The test compound is administered before the formalin injection.
Conclusion
The preclinical data suggests that KRM-II-81, a selective modulator of α2/3-containing GABA-A receptors, may offer a more favorable therapeutic profile compared to the non-selective benzodiazepine, diazepam.[7] While both compounds demonstrate anxiolytic and anticonvulsant properties, KRM-II-81 appears to have a reduced liability for sedation and motor impairment.[7] Furthermore, KRM-II-81 exhibits anti-nociceptive and antidepressant-like effects in preclinical models, which are not characteristic of diazepam.[7] These findings highlight the potential of developing more selective GABA-A receptor modulators to improve upon the therapeutic window of classical benzodiazepines. Further clinical investigation is necessary to translate these preclinical findings to human subjects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificliterature.org [scientificliterature.org]
Validating the Anxiolytic Effects of Novel Compounds In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential anxiolytic (anti-anxiety) effects of novel investigational drugs in vivo. For the purpose of this guide, we will consider a hypothetical compound, designated MRK-623 , a novel positive allosteric modulator of the GABA-A receptor. Its efficacy will be compared against Diazepam , a well-established benzodiazepine (B76468) anxiolytic. This document outlines key experimental protocols, presents data in a comparative format, and visualizes relevant pathways and workflows to aid in the preclinical assessment of new anxiolytic candidates.
Putative Mechanism of Action: GABA-A Receptor Modulation
Many anxiolytic drugs exert their effects by potentiating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The binding of gamma-aminobutyric acid (GABA) to these receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Positive allosteric modulators, such as benzodiazepines and the hypothetical this compound, bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater inhibitory signal and producing an anxiolytic effect.
Experimental Workflow for In Vivo Anxiolytic Validation
The in vivo validation of a potential anxiolytic compound follows a structured workflow. This process begins with the selection of appropriate animal models and behavioral paradigms, followed by drug administration and subsequent behavioral testing. The workflow ensures systematic data collection and analysis to determine the compound's efficacy and potential side effects.
Detailed Experimental Protocols
The following are standard protocols for widely used behavioral tests to assess anxiety-like behavior in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound (this compound), vehicle, or Diazepam intraperitoneally (i.p.) 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in each arm using an automated tracking system.
-
-
Key Parameters:
-
Time spent in open arms (s)
-
Percentage of open arm time (%)
-
Number of open arm entries
-
Total arm entries (to assess general locomotor activity)
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the innate drive to explore a novel environment and the aversion to an open, brightly lit area. Anxiolytics typically increase the time spent in the center of the arena.
-
Apparatus: A square arena with walls, typically illuminated from above.
-
Procedure:
-
Administer the test compound, vehicle, or Diazepam 30-60 minutes prior to the test.
-
Place the animal in the center of the open field.
-
Allow the animal to explore for 10 minutes.
-
Track the animal's movement using a video recording and analysis system.
-
-
Key Parameters:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Total distance traveled (cm) (to assess locomotor activity)
-
Rearing frequency
-
Comparative Data Summary
The following tables present hypothetical data comparing the anxiolytic effects of this compound with Diazepam in standard behavioral tests.
Table 1: Effects of this compound and Diazepam in the Elevated Plus Maze (EPM) Test
| Treatment Group (Dose, mg/kg, i.p.) | n | Time in Open Arms (s) (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 10 | 25.4 ± 3.1 | 18.2 ± 2.5 | 22.1 ± 1.9 |
| This compound (1.0) | 10 | 55.8 ± 6.2 | 35.1 ± 4.1 | 23.5 ± 2.0 |
| This compound (3.0) | 10 | 89.3 ± 9.5 | 48.6 ± 5.3 | 21.8 ± 1.7 |
| Diazepam (2.0) | 10 | 95.2 ± 10.1 | 52.4 ± 5.8 | 20.9 ± 1.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Effects of this compound and Diazepam in the Open Field Test (OFT)
| Treatment Group (Dose, mg/kg, i.p.) | n | Time in Center (s) (Mean ± SEM) | Center Distance (cm) (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | 10 | 30.1 ± 4.5 | 150.7 ± 22.3 | 2105 ± 150 |
| This compound (1.0) | 10 | 62.5 ± 7.8 | 310.4 ± 40.1 | 2050 ± 135 |
| This compound (3.0) | 10 | 98.9 ± 11.2 | 495.6 ± 55.8 | 1980 ± 120 |
| Diazepam (2.0) | 10 | 105.4 ± 12.5 | 530.2 ± 61.2 | 1890 ± 110 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Conclusion
This guide provides a standardized framework for the in vivo validation of the anxiolytic effects of the hypothetical compound this compound, benchmarked against the clinically effective anxiolytic, Diazepam. The experimental protocols for the Elevated Plus Maze and Open Field Test are detailed, and a clear structure for presenting comparative data is provided. The visualized signaling pathway and experimental workflow offer a conceptual overview of the mechanism of action and the preclinical validation process. By following these guidelines, researchers can systematically evaluate the anxiolytic potential of novel compounds and generate robust, comparable data to support further drug development.
Comparative Analysis of MRK-623 and L-838,417: A Guide for Researchers
This guide provides a detailed comparative analysis of two subtype-selective GABAA receptor modulators, MRK-623 and L-838,417, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data.
Introduction and Mechanism of Action
Both this compound and L-838,417 are positive allosteric modulators (PAMs) of the GABAA (γ-aminobutyric acid type A) receptor, targeting specific α subunits. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[1]
L-838,417 is a well-characterized nonbenzodiazepine anxiolytic developed by Merck. It acts as a partial agonist at the α2, α3, and α5 subunits of the GABAA receptor, while acting as a negative allosteric modulator at the α1 subtype.[2] This profile is thought to confer anxiolytic effects without the sedative and amnestic side effects associated with non-selective benzodiazepines, which are primarily mediated by the α1 subunit.
This compound , also a Merck compound, is described as a potent, α2/α3 subunit functionally selective GABAA receptor agonist. Its selectivity for the α2 and α3 subunits suggests a pharmacological profile focused on anxiolytic and potentially analgesic effects, with a reduced liability for sedation.
Data Presentation
The following tables summarize the quantitative data available for this compound and L-838,417.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | α1 | α2 | α3 | α5 |
| This compound | 0.85 | 3.7 | 4.0 | 0.53 |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional and In-Vivo Profile
| Feature | This compound | L-838,417 |
| Functional Activity | α2/α3 selective agonist | Partial agonist at α2, α3, α5; Negative allosteric modulator at α1[2] |
| Reported In-Vivo Effects | Anxiolytic effect | Non-sedating anxiolytic, antinociceptive, and anti-inflammatory activity[2] |
| Sedative Potential | Expected to be low due to α1 selectivity | Low, demonstrated to be non-sedating in preclinical models[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay ([3H]flumazenil Competition)
This protocol is used to determine the binding affinity of test compounds for the benzodiazepine (B76468) site on GABAA receptors.
Materials:
-
Rat cortical membranes (source of GABAA receptors)
-
[3H]flumazenil (radioligand)
-
Test compounds (this compound, L-838,417)
-
Diazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a final volume of 0.5 mL of Tris-HCl buffer, incubate 100 µg of membrane protein with a fixed concentration of [3H]flumazenil (e.g., 1 nM) and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled diazepam (e.g., 10 µM).
-
Incubate the mixture at 4°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]flumazenil binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Receptor Occupancy Assay
This assay measures the extent to which a compound binds to its target receptor in the living brain.
Materials:
-
Test animals (e.g., rats)
-
Test compound (this compound or L-838,417)
-
[3H]flumazenil (as a tracer)
-
Vehicle for drug administration
-
Brain tissue homogenization buffer
-
Liquid scintillation counter
Procedure:
-
Administer the test compound to animals at various doses via the desired route (e.g., oral, intraperitoneal).
-
At the time of expected peak brain concentration, administer a tracer dose of [3H]flumazenil intravenously.
-
After a short distribution period (e.g., 5-10 minutes), euthanize the animals and rapidly dissect the brain.
-
Homogenize specific brain regions (e.g., cortex, hippocampus) in buffer.
-
Determine the amount of radioactivity in the brain homogenates using liquid scintillation counting.
-
A control group of animals receives the vehicle instead of the test compound to determine the total available receptors.
-
Calculate receptor occupancy as the percentage reduction in specific [3H]flumazenil binding in the drug-treated group compared to the vehicle-treated group.
-
Correlate receptor occupancy with plasma and brain concentrations of the test compound to determine the EC50 for receptor occupancy.[4]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay assesses the modulatory effect of the compounds on GABA-induced currents.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2)
-
GABA
-
Test compounds (this compound, L-838,417)
-
TEVC rig (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
Procedure:
-
Inject Xenopus oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply a low concentration of GABA (EC5-10) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound.
-
Measure the potentiation of the GABA-induced current by the test compound.
-
Construct concentration-response curves to determine the EC50 (concentration for half-maximal potentiation) and maximal efficacy of the compound at each receptor subtype.[5]
Mandatory Visualization
Signaling Pathway Diagram
Caption: GABAA receptor signaling pathway modulated by this compound and L-838,417.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical characterization of GABAA receptor modulators.
Comparative Analysis Summary
This compound and L-838,417 are both subtype-selective GABAA receptor modulators developed by Merck with profiles suggesting anxiolytic potential with reduced sedative effects.
-
Binding Affinity: Both compounds exhibit high affinity for the benzodiazepine binding site on GABAA receptors containing α1, α2, α3, and α5 subunits. L-838,417 shows a slightly higher affinity for the α2 and α3 subunits compared to this compound.
-
Functional Selectivity: The key difference lies in their functional activity. L-838,417 is a partial agonist at α2, α3, and α5 subunits and a negative allosteric modulator at the α1 subunit. This "α1-sparing" activity is well-documented and linked to its non-sedating profile. This compound is described as an α2/α3 selective agonist, implying its primary functional effects are mediated through these subunits. The lack of detailed information on its activity at α1 and α5 subunits in the public domain makes a direct functional comparison challenging.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificliterature.org [scientificliterature.org]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo saturation binding of GABA-A receptor ligands to estimate receptor occupancy using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of a functional heteromeric GABAA receptor for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Sedative Potential of MRK-409: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the sedative potential of MRK-409, a GABAA receptor subtype-selective partial agonist. Initially developed as a non-sedating anxiolytic, MRK-409 exhibited a paradoxical sedative profile in clinical trials, contrasting sharply with preclinical observations. This document compares the preclinical and clinical sedative profiles of MRK-409 and contrasts its properties with the classical benzodiazepine (B76468), diazepam. Experimental data is presented in structured tables, and detailed methodologies for key sedative assessment assays are provided.
Mechanism of Action: GABAA Receptor Modulation
MRK-409 is a positive allosteric modulator of the GABAA receptor, binding to the benzodiazepine site.[1] It exhibits high affinity for GABAA receptors containing α1, α2, α3, and α5 subunits.[1] However, it displays greater agonist efficacy at the α3 subtype compared to the α1 subtype.[1] The α1 subtype is traditionally associated with the sedative effects of benzodiazepines, while the α2 and α3 subtypes are linked to anxiolytic effects. This preferential efficacy for the α3 subtype was the basis for the hypothesis that MRK-409 would be a non-sedating anxiolytic.[1]
In contrast, diazepam is a non-selective positive allosteric modulator of GABAA receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, which results in a calming and sedative effect.[2][3]
Signaling Pathway of GABAA Receptor Modulation
References
In Vitro Selectivity of Lenvatinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the in vitro selectivity of Lenvatinib (Lenvima®), a multi-kinase inhibitor, with other prominent multi-kinase inhibitors. The data presented is supported by established experimental protocols, offering a clear framework for evaluating these compounds in a preclinical setting.
Lenvatinib is an orally active, multiple receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-tumor activity in various cancers.[1][2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[3][4] By targeting these key signaling pathways, Lenvatinib effectively disrupts tumor angiogenesis and proliferation.
This guide will delve into the quantitative selectivity of Lenvatinib against a panel of kinases and compare it to other multi-kinase inhibitors such as Sorafenib, Sunitinib, Cabozantinib, and Vandetanib. Detailed protocols for common in vitro assays used to determine kinase selectivity are also provided to aid in the design and interpretation of preclinical studies.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lenvatinib and a selection of other multi-kinase inhibitors against key target kinases. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between different studies and assay conditions.
| Target Kinase | Lenvatinib IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Cabozantinib IC50 (nM) | Vandetanib IC50 (nM) |
| VEGFR1 (Flt-1) | 22 | 90 | 80 | 13 | 40 |
| VEGFR2 (KDR) | 4.0 | 6 | 9 | 0.035 | 100 |
| VEGFR3 (Flt-4) | 5.2 | 20 | 7 | 6.4 | 100 |
| FGFR1 | 46 | 580 | 209 | 7.9 | >10000 |
| FGFR2 | 36 | 390 | 209 | 11 | >10000 |
| FGFR3 | 47 | 1100 | 209 | 29 | >10000 |
| PDGFRα | 51 | 50 | 50 | 4 | 1100 |
| PDGFRβ | 100 | 20 | 2 | 12 | 3600 |
| KIT | 71 | 68 | 10 | 4.6 | 110 |
| RET | 1.5 | 1500 | 307 | 4.6 | 130 |
| c-Raf | - | 6 | - | - | - |
| B-Raf | - | 22 | - | - | - |
| MET | - | - | - | 1.3 | 4800 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro assays. The following are detailed methodologies for commonly employed assays.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay technology is a popular choice for its high throughput and homogenous format, which minimizes handling steps.
Principle: The HTRF assay measures the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the proximity of a Europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When the substrate is phosphorylated, the antibody binds, bringing the donor (Europium) and acceptor (XL665) into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., Lenvatinib) in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
In a 384-well low-volume plate, add the kinase and the biotinylated substrate peptide.
-
Add the diluted inhibitor or vehicle (DMSO) control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled anti-phospho-antibody, and the streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[5]
ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[6][7]
Protocol Outline:
-
Kinase Reaction:
-
Set up the kinase reaction in a white, opaque multi-well plate by combining the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate at the optimal temperature for the kinase for a predetermined time.
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration to calculate the IC50 value.
Radiometric Kinase Assay
Considered a "gold standard" for its direct measurement of phosphate (B84403) transfer, this assay uses radioactively labeled ATP.
Principle: The assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase. The radiolabeled substrate is then separated from the unreacted radiolabeled ATP, and the radioactivity incorporated into the substrate is quantified.[8][9]
Protocol Outline:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, assay buffer, and the test inhibitor.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate at the optimal temperature for the kinase for a specific time.
-
-
Reaction Termination and Separation:
-
Stop the reaction by spotting the reaction mixture onto a phosphocellulose paper or membrane (e.g., P81). The substrate binds to the paper, while the free ATP does not.
-
Wash the paper extensively with a suitable buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
-
-
Quantification:
-
Dry the phosphocellulose paper.
-
Quantify the radioactivity on the paper using a scintillation counter or a phosphorimager.
-
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the key signaling pathways targeted by Lenvatinib and a typical workflow for determining kinase inhibitor selectivity.
References
- 1. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib/Vandetanib Tyrosine Kinase Inhibitor Mechanisms of Action in Inhibiting Growth of Medullary Thyroid Carcinomas – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
Cross-Validation of LXR-623 Activity in Diverse Cell Types: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the liver X receptor (LXR) agonist LXR-623, with a focus on its activity across various cell types. Data is presented alongside two other well-characterized LXR agonists, GW3965 and T0901317, to offer a broader context for its potential therapeutic applications. This guide is intended to aid researchers in evaluating LXR-623 for future studies and drug development programs.
Introduction to LXR Agonists and MRK-623 (LXR-623)
Liver X receptors (LXRs) are nuclear receptors that play a crucial role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation.[1][2][3] There are two isoforms, LXRα and LXRβ, which are activated by oxysterols.[1][3] Synthetic LXR agonists have been developed as potential therapeutics for a range of diseases, including atherosclerosis and cancer.[1][4][5]
LXR-623 (also known as WAY-252623) is a potent, brain-penetrant LXR agonist with partial agonist activity for LXRα and full agonist activity for LXRβ.[6][7] It has demonstrated significant anti-tumor activity, particularly in glioblastoma (GBM) models, by inducing cell death through the modulation of cholesterol homeostasis.[6][8] This guide provides a cross-validation of LXR-623's activity in comparison to other LXR agonists, GW3965 and T0901317, across different cancer cell lines.
Comparative Activity of LXR Agonists
The following table summarizes the reported activity of LXR-623, GW3965, and T0901317 in various cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Target(s) | Cell Line(s) | Reported Activity | Reference(s) |
| LXR-623 | LXRβ (full agonist), LXRα (partial agonist) | U87EGFRvIII, GBM39 (Glioblastoma) | Induces potent cell death. | [6][8] |
| A172 (Glioblastoma) | IC50: 8.3 µM | [6] | ||
| MDA-MB-361 (Breast Cancer) | Highly sensitive to compound-dependent cell death. | [7] | ||
| THP-1 (Monocytic Leukemia) | Full agonism in increasing ABCA1 gene expression and cholesterol efflux. | [9] | ||
| GW3965 | LXRα, LXRβ | U87/EGFRvIII (Glioblastoma) | Promotes GBM cell death, inhibits tumor growth in vivo. | [10][11] |
| Basal-like Breast Cancer cells | Upregulates SREBF1 and ABCG1 expression, inhibits tumor proliferation in vivo when combined with carboplatin. | [4] | ||
| Gefitinib-resistant PC9 (NSCLC) | Synergistic effect with gefitinib (B1684475) in inhibiting cell viability. | [12] | ||
| Prostate Cancer cells | Inhibits cell proliferation. | [4] | ||
| T0901317 | LXRα, LXRβ | LNCaP (Prostate Cancer) | Suppresses proliferation and tumor growth. | [1] |
| CaOV3, SKOV3, A2780 (Ovarian Carcinoma) | Significantly inhibits cell proliferation in a dose- and time-dependent manner. | [5][13] | ||
| A549 (Lung Cancer) | Sensitizes cells to EGFR-TKI treatment by inhibiting the Akt pathway. | [2] | ||
| Multiple Human Cancer Cell Lines (Prostate, Breast, Hepatoma, etc.) | Inhibits proliferation and induces G1 cell cycle arrest. | [1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the LXR signaling pathway and a general workflow for assessing the cytotoxic activity of LXR agonists.
Experimental Protocols
General Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of LXR agonists on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (specific to the cell line)
-
LXR agonist (LXR-623, GW3965, or T0901317) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the LXR agonist in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the LXR agonist. Include a vehicle control (medium with the same concentration of solvent as the treated wells) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
The available data indicates that LXR-623 is a potent LXR agonist with significant anti-cancer activity, particularly in glioblastoma cell lines. Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain cancers.[6][8] When compared to other LXR agonists like GW3965 and T0901317, LXR-623 demonstrates a comparable mechanism of action centered on the disruption of cellular cholesterol homeostasis. While the breadth of cell lines tested for LXR-623 is not as extensive as for the other compounds, the existing data suggests a strong potential for efficacy in various cancer types. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic window of LXR-623. The experimental protocol provided in this guide offers a standardized method for such comparative evaluations.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Liver X receptor agonist T0901317 reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist GW3965-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of MRK-623
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like MRK-623 are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines essential, safety-focused procedures based on general best practices for the disposal of potent, biologically active research compounds.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. |
| Eye Protection | Safety glasses with side shields or goggles should be worn at all times. |
| Lab Coat | A standard laboratory coat is required to protect against skin contact. |
| Respiratory Protection | If there is a risk of aerosolization or when handling the compound in powdered form, a properly fitted respirator (e.g., N95 or higher) should be used.[1] |
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or fumes.[2] Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure workplace safety. The following protocol is based on standard practices for disposing of hazardous chemical waste from research laboratories.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. Do not mix this compound waste with other incompatible waste streams.[1]
-
Solid Waste:
-
Collect unused or expired solid this compound compound in a clearly labeled, sealed, and chemically compatible waste container.[3]
-
Consumables contaminated with this compound, such as weighing paper, pipette tips, gloves, and bench paper, must also be placed in this designated solid hazardous waste container.[1][4]
-
-
Liquid Waste:
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical components or solvents present.[3]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Secondary containment should be used to prevent spills.[1]
-
Container Integrity: Ensure all waste containers are in good condition, with no leaks or cracks, and are kept tightly sealed to prevent spills or the release of vapors.[5]
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound or its containers in the regular trash or down the sink.[5] This can lead to environmental contamination and is a regulatory violation.
-
Schedule a Pickup: Follow your institution's established procedures to request a pickup of the hazardous waste. Ensure all labeling is complete and accurate before the scheduled pickup.[4]
Step 4: Decontamination
-
All surfaces and laboratory equipment that have come into contact with this compound should be thoroughly decontaminated. A common practice is to wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3]
-
All materials used for decontamination, such as wipes and absorbents, must be disposed of as solid hazardous waste.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
